3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-13(2)17(12)20-11-15-9-14(10-18)7-8-16(15)19-3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYVPDEEYJVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343605 | |
| Record name | 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438530-82-6 | |
| Record name | 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The synthesis is presented as a two-step process, commencing with the chloromethylation of 4-methoxybenzaldehyde, followed by a Williamson ether synthesis with 2,6-dimethylphenol. This document furnishes detailed experimental protocols, quantitative data, and conceptual diagrams to facilitate understanding and replication by professionals in organic synthesis and medicinal chemistry.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is achieved through a sequential two-step process. The first step involves the introduction of a reactive chloromethyl group onto the aromatic ring of 4-methoxybenzaldehyde via an electrophilic aromatic substitution. The resulting intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde, serves as the electrophile in the second step. The final ether linkage is forged through a Williamson ether synthesis, where the sodium salt of 2,6-dimethylphenol acts as the nucleophile, displacing the chloride to yield the desired product.
Experimental Protocols
Step 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
This procedure is adapted from established chloromethylation methods for anisaldehyde derivatives.[1][2]
Materials:
-
4-Methoxybenzaldehyde
-
Paraformaldehyde (source of formaldehyde)
-
Concentrated Hydrochloric Acid (HCl, d = 1.19 g/cm³)
-
Hexane (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, combine 4-methoxybenzaldehyde (0.1 mol, 13.6 g) and paraformaldehyde (0.15 mol, 4.5 g).
-
Add concentrated hydrochloric acid (90 mL) to the mixture.
-
Heat the mixture with stirring at 70-75 °C for 3.5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to -10 °C in an ice-salt bath with continuous stirring.
-
A precipitate of 3-(chloromethyl)-4-methoxybenzaldehyde will form. Isolate the solid product by filtration.
-
Wash the crude product with cold water and dry it in air at room temperature.
-
Purify the product by recrystallization from hexane to yield the pure compound.
Step 2: Synthesis of this compound
This protocol is a standard Williamson ether synthesis adapted for the specific substrates.[3][4]
Materials:
-
3-(Chloromethyl)-4-methoxybenzaldehyde (from Step 1)
-
2,6-Dimethylphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,6-dimethylphenol (1.1 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final product, this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the described synthetic steps. Yields are representative and may vary based on reaction scale and purification efficiency.
Table 1: Quantitative Data for Step 1 - Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
| Parameter | Value | Reference |
| Molar Ratio (4-Methoxybenzaldehyde:Paraform) | 1 : 1.5 | [2] |
| Reaction Temperature | 70-75 °C | [2] |
| Reaction Time | 3.5 hours | [2] |
| Typical Yield | ~93% | [2] |
| Melting Point | 59-60 °C | [2] |
| Purity (by ¹H NMR) | >98% | [2] |
Table 2: Quantitative Data for Step 2 - Williamson Ether Synthesis
| Parameter | Value (Typical) | Reference |
| Molar Ratio (Chloromethyl intermediate:Phenol:Base) | 1 : 1.1 : 2 | General Protocol[3] |
| Reaction Temperature | 70-80 °C | Analogous Syntheses |
| Reaction Time | 8-12 hours | Analogous Syntheses |
| Typical Yield | 70-90% | Estimated based on similar reactions |
Potential Biological Relevance
Derivatives of benzaldehyde containing phenoxy moieties are of significant interest in medicinal chemistry. The presence of the aromatic ether can increase lipophilicity, potentially enhancing the molecule's ability to cross biological membranes.[5] Benzaldehyde and its derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[6][7][8] The synthesized compound, as a structural analog, could be a candidate for screening in various biological assays.
References
- 1. 3-(Chloromethyl)-4-methoxybenzaldehyde | 52577-09-0 | Benchchem [benchchem.com]
- 2. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the novel compound 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of structurally related compounds. The proposed synthesis involves a two-step process: the chloromethylation of 4-methoxybenzaldehyde followed by a Williamson ether synthesis with 2,6-dimethylphenol. This guide offers detailed, inferred experimental protocols for researchers aiming to synthesize and characterize this compound. Furthermore, potential biological activities are discussed by drawing parallels with analogous structures, suggesting avenues for future research and drug discovery. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Introduction
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The unique combination of a reactive aldehyde group and a modifiable aromatic ring allows for the construction of complex molecular architectures with diverse biological activities. This guide focuses on the specific structural features and predicted properties of this compound, a compound with potential for novel applications in medicinal chemistry. The strategic placement of a bulky, electron-donating 2,6-dimethylphenoxy group is anticipated to influence its steric and electronic properties, potentially leading to unique biological interactions.
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through a two-step synthetic sequence. The first step involves the introduction of a reactive chloromethyl group onto the 4-methoxybenzaldehyde backbone. The resulting intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde, can then be coupled with 2,6-dimethylphenol via a Williamson ether synthesis to yield the target compound.
Step 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
The preparation of the key intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde, is proposed via the chloromethylation of 4-methoxybenzaldehyde. This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrochloric acid to introduce the chloromethyl group onto the aromatic ring.[1]
Experimental Protocol:
-
In a well-ventilated fume hood, a mixture of 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 4.5 g (0.15 mol) of paraformaldehyde is prepared in 90 ml of concentrated hydrochloric acid (d = 1.19 g/cm³).[2]
-
The mixture is heated with stirring to a temperature of 70-75°C for approximately 3.5 hours.[2]
-
Following the reaction, the mixture is cooled with continuous stirring to a temperature between -5°C and -10°C.[2]
-
The precipitated product, 3-(chloromethyl)-4-methoxybenzaldehyde, is isolated by filtration.[2]
-
The collected solid is dried in the air at room temperature.
-
For further purification, the crude product can be recrystallized from hexane to yield a product with high purity.[2]
Step 2: Williamson Ether Synthesis of the Final Product
The final product, this compound, is proposed to be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chloride in 3-(chloromethyl)-4-methoxybenzaldehyde by the alkoxide of 2,6-dimethylphenol.[3][4][5][6][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,6-dimethylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight molar excess of a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the phenol and form the corresponding sodium 2,6-dimethylphenoxide.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde in the same solvent dropwise to the alkoxide solution.
-
Heat the reaction mixture to approximately 70-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Predicted Structural and Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and data from similar molecules.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | Aldehyde (-CHO) |
| ~7.80 | d | 1H | Ar-H (ortho to CHO) |
| ~7.75 | s | 1H | Ar-H (ortho to CH₂O) |
| ~7.10 | d | 1H | Ar-H (meta to CHO) |
| ~7.00 | m | 3H | Ar-H (dimethylphenoxy) |
| ~5.10 | s | 2H | Methylene (-CH₂O-) |
| ~3.90 | s | 3H | Methoxy (-OCH₃) |
| ~2.20 | s | 6H | Methyl (-CH₃) x 2 |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | Aldehyde Carbonyl (C=O) |
| ~162.0 | Ar-C (ipso to OCH₃) |
| ~155.0 | Ar-C (ipso to OCH₂ on dimethylphenoxy) |
| ~132.0 | Ar-C (ortho to CHO) |
| ~130.0 | Ar-C (ortho to methyl on dimethylphenoxy) |
| ~129.0 | Ar-C (meta to OCH₃) |
| ~128.5 | Ar-C (para to OCH₂ on dimethylphenoxy) |
| ~125.0 | Ar-C (ipso to CHO) |
| ~112.0 | Ar-C (meta to CHO) |
| ~70.0 | Methylene Carbon (-CH₂O-) |
| ~56.0 | Methoxy Carbon (-OCH₃) |
| ~16.0 | Methyl Carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (alkane) |
| ~2830-2730 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragment |
| ~270 | [M]⁺ (Molecular Ion) |
| ~269 | [M-H]⁺ |
| ~241 | [M-CHO]⁺ |
| ~149 | [M - C₈H₉O]⁺ |
| ~121 | [C₈H₉O]⁺ (dimethylphenoxy) |
Potential Biological Activities and Signaling Pathways
While the biological profile of this compound has not been experimentally determined, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
Many substituted benzaldehydes exhibit significant biological activities. For instance, compounds with similar structures have demonstrated antifungal and tyrosinase inhibitory properties. The introduction of a bulky, lipophilic 2,6-dimethylphenoxy group may enhance membrane permeability and interaction with hydrophobic binding pockets of target enzymes or receptors.
One hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as a mitogen-activated protein kinase (MAPK) cascade, which is often dysregulated in various diseases, including cancer and inflammatory conditions. The compound could potentially act as an inhibitor of an upstream kinase, thereby modulating downstream cellular responses.
Conclusion
This technical guide provides a foundational understanding of the synthesis and predicted structural characteristics of this compound. The detailed, inferred experimental protocols offer a practical starting point for the laboratory preparation of this novel compound. The predicted spectroscopic data will be invaluable for its characterization. Furthermore, the discussion on potential biological activities aims to stimulate further research into the therapeutic applications of this and related molecules. The unique structural features of this compound warrant its investigation as a potential lead in drug discovery programs.
References
- 1. 3-(Chloromethyl)-4-methoxybenzaldehyde | 52577-09-0 | Benchchem [benchchem.com]
- 2. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, including its proposed synthesis, physicochemical properties, and potential applications. As this compound is not readily commercially available, this guide focuses on a plausible synthetic route and the characterization of the final product.
Chemical Identity and Properties
While a specific CAS number for this compound has not been assigned in major chemical databases, its properties can be predicted based on its constituent functional groups and structural analogues.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | Calculated |
| Molecular Weight | 270.32 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds |
| Melting Point | Estimated 60-70 °C | Based on analogues like 3-Benzyloxy-4-methoxybenzaldehyde (61-64 °C)[1] |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | General knowledge of ether and aldehyde compounds |
Proposed Synthesis
The most direct and feasible synthetic route to this compound is a two-step process starting from 4-methoxybenzaldehyde (p-anisaldehyde). The proposed synthetic pathway is outlined below.
Diagram 1: Proposed Synthesis of this compound
References
In-depth Technical Guide on the Core Mechanism of Action of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Notice of Limited Information Availability
A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific information regarding the mechanism of action for the compound 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. As of the current date, there are no detailed research articles, clinical studies, or whitepapers that elucidate its specific biological activities, signaling pathways, or quantitative experimental data.
This suggests that this compound may be a novel or relatively understudied chemical entity. Therefore, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time.
While direct information is unavailable, we can provide a general overview of the potential biological activities of structurally related benzaldehyde derivatives to offer a speculative context. It is crucial to emphasize that the following information is not specific to this compound and should not be interpreted as such.
General Biological Activities of Substituted Benzaldehydes
Research on various substituted benzaldehyde compounds has indicated a broad spectrum of biological activities. These activities are highly dependent on the nature and position of the substituents on the benzaldehyde ring. Some of the reported activities for related compounds include:
-
Antimicrobial and Antifungal Properties: Certain benzaldehyde derivatives have been shown to exhibit inhibitory effects against various strains of bacteria and fungi. The proposed mechanisms often involve the disruption of cell membrane integrity or interference with essential metabolic pathways.
-
Anti-inflammatory Effects: Some related molecules have demonstrated anti-inflammatory activity, potentially through the modulation of inflammatory signaling pathways.
-
Enzyme Inhibition: Specific substitutions on the benzaldehyde structure can lead to the inhibition of various enzymes. For instance, hydroxy- and methoxy-substituted benzaldehydes have been investigated as inhibitors of enzymes like tyrosinase.
It is imperative to conduct direct experimental evaluation to determine if this compound exhibits any of these or other biological activities.
Future Research Directions
To elucidate the mechanism of action of this compound, a systematic investigation would be required. The following experimental workflow is proposed as a starting point for future research.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Conclusion
potential biological activity of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
A comprehensive overview of the synthesis, chemical properties, and potential biological activities of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde for researchers, scientists, and drug development professionals.
Abstract
This compound is a complex aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. Its structure, characterized by a methoxybenzaldehyde core linked to a 2,6-dimethylphenoxy group, suggests a potential for diverse biological activities. This technical guide synthesizes the currently available information on this compound, focusing on its synthesis and related structures, to provide a foundation for future research and development. Due to the limited publicly available data specifically on this compound, this paper also draws insights from structurally similar compounds to infer potential biological activities and mechanisms of action.
Introduction
Aromatic aldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific substitutions on the benzene ring significantly influence their chemical reactivity and biological properties. The compound this compound combines the structural features of a methoxybenzaldehyde with a sterically hindered dimethylphenoxy group, suggesting unique properties that warrant investigation. This document aims to provide a detailed overview of this compound for researchers and professionals in the field of drug discovery.
Synthesis and Chemical Properties
The synthesis of this compound would likely involve a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route could start from a suitably substituted methoxybenzaldehyde and a phenolic compound. Key reactions in such a synthesis would likely include electrophilic aromatic substitution or nucleophilic addition reactions. Precise control of reaction conditions such as temperature, pH, and reaction time would be critical to achieve optimal yields and purity.
General Synthetic Workflow:
References
An In-depth Technical Guide to the Synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and its derivatives. The synthesis is based on well-established organic chemistry principles, primarily the Williamson ether synthesis, and is supported by detailed experimental protocols adapted from analogous reactions found in the literature. This document also explores the potential biological activity of the target compounds as α₁-adrenoceptor antagonists and visualizes the corresponding signaling pathway.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process, starting from commercially available 3-methyl-4-methoxybenzaldehyde.
-
Step 1: Benzylic Bromination. The first step involves the radical bromination of the methyl group of 3-methyl-4-methoxybenzaldehyde to yield the key intermediate, 3-(bromomethyl)-4-methoxybenzaldehyde. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Step 2: Williamson Ether Synthesis. The second step is the formation of the ether linkage via a Williamson ether synthesis. This involves the reaction of 2,6-dimethylphenol with the previously synthesized 3-(bromomethyl)-4-methoxybenzaldehyde in the presence of a base.
The overall experimental workflow is depicted in the following diagram:
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These are adapted from established procedures for similar reactions.
Step 1: Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde
Materials:
-
3-Methyl-4-methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of 3-methyl-4-methoxybenzaldehyde in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(bromomethyl)-4-methoxybenzaldehyde.
Step 2: Synthesis of this compound
Materials:
-
3-(Bromomethyl)-4-methoxybenzaldehyde (from Step 1)
-
2,6-Dimethylphenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylphenol in anhydrous DMF or acetonitrile.
-
Add potassium carbonate (or another suitable base) to the solution and stir for a period to form the phenoxide.
-
To this mixture, add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde in the same solvent.
-
Heat the reaction mixture with stirring. Monitor the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation
The following tables summarize representative quantitative data for the key reaction steps, based on analogous syntheses reported in the literature.
Table 1: Representative Data for Benzylic Bromination
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-Methylbenzonitrile | NBS, AIBN | CCl₄ | 8 | 90 |
Table 2: Representative Data for Williamson Ether Synthesis
| Phenol Derivative | Alkyl Halide Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-bis(bromomethyl)benzene | K₂CO₃ | CH₃CN | 5-7 | Not specified |
| 2,6-Diisopropylphenol | 4,5-Dichlorophthalonitrile | K₂CO₃ | DMF | 24 | 64 |
Potential Biological Activity and Signaling Pathway
Derivatives containing the 2,6-dimethylphenoxy moiety have been reported to exhibit activity as α₁-adrenoceptor antagonists.[2] These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes, including the contraction of smooth muscle.[2][3]
α₁-Adrenergic Receptor Signaling Pathway
The signaling cascade of α₁-adrenergic receptors is initiated upon binding of an agonist, leading to the activation of the Gq heterotrimeric G protein.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[2][5] The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[2][6] An antagonist would block the initial binding of the agonist, thereby inhibiting this cascade.
References
- 1. 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Experimental Profile of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic and experimental characteristics of the compound 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. A comprehensive search of available scientific literature and databases did not yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this exact molecule. Consequently, this document provides predicted spectroscopic data based on the analysis of its structural components and comparison with closely related analogues. Furthermore, a generalized experimental protocol for the synthesis and characterization of substituted benzaldehydes is presented, offering a methodological framework for researchers working with similar compounds.
Predicted Spectroscopic Data
Due to the absence of experimentally acquired data for this compound, the following tables summarize the expected key spectroscopic features. These predictions are derived from the known spectral characteristics of its constituent functional groups: a 4-methoxybenzaldehyde core, a 2,6-dimethylphenoxy group, and a methylene ether linkage.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 7.9 | Multiplet | 2H | Aromatic protons on the benzaldehyde ring |
| ~7.0 - 7.2 | Multiplet | 1H | Aromatic proton on the benzaldehyde ring |
| ~6.9 - 7.1 | Multiplet | 3H | Aromatic protons on the 2,6-dimethylphenoxy ring |
| ~5.0 - 5.2 | Singlet | 2H | Methylene protons (-O-CH₂-Ar) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.2 | Singlet | 6H | Methyl protons (Ar-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbon (C=O) |
| ~160 | Aromatic carbon attached to -OCH₃ |
| ~155 | Aromatic carbon attached to -O-CH₂- |
| ~131 | Aromatic carbon (quaternary) |
| ~130 | Aromatic carbons |
| ~129 | Aromatic carbons |
| ~125 | Aromatic carbons |
| ~112 | Aromatic carbons |
| ~70 | Methylene carbon (-O-CH₂-Ar) |
| ~56 | Methoxy carbon (-OCH₃) |
| ~16 | Methyl carbons (Ar-CH₃) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2820 and ~2720 | C-H stretch of the aldehyde |
| ~1700 | C=O stretch of the aldehyde |
| ~1600, ~1580, ~1480 | C=C stretching in aromatic rings |
| ~1250 | C-O stretch of the aryl ether |
| ~1030 | C-O stretch of the methoxy group |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| [M]+ | Molecular ion peak |
| [M-H]+ | Loss of a hydrogen atom |
| [M-CHO]+ | Loss of the formyl group |
| [M-OCH₃]+ | Loss of the methoxy group |
| Fragments corresponding to the 2,6-dimethylphenoxy and 4-methoxybenzyl moieties |
General Experimental Protocols
The synthesis of this compound would likely involve a Williamson ether synthesis. The following is a generalized protocol for such a synthesis and subsequent characterization.
Synthesis: Williamson Ether Synthesis
-
Deprotonation of Phenol: To a solution of 2,6-dimethylphenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a set period to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 3-(bromomethyl)-4-methoxybenzaldehyde dropwise. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours to facilitate the nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to identify chemical shifts, multiplicities, and integration values to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using an FTIR spectrometer, either as a thin film on a salt plate or using an ATR accessory.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer (e.g., using electrospray ionization - ESI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general synthetic and characterization workflow for a substituted benzaldehyde like the target compound.
Caption: General workflow for the synthesis of a substituted benzaldehyde.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Crystal Structure of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Technical Review
Initial investigations into the crystal structure of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde have revealed a notable absence of publicly available crystallographic data. Extensive searches of prominent crystallographic databases and the broader scientific literature did not yield any specific studies detailing the synthesis, crystallization, or structural determination of this particular compound.
While the requested in-depth technical guide on the crystal structure of this compound cannot be provided due to the lack of primary data, this report aims to contextualize the inquiry by presenting information on structurally related compounds. The analysis of similar molecules can offer valuable insights into potential synthetic pathways, crystallization techniques, and expected structural motifs.
Analysis of Structurally Related Compounds
To provide a framework for future research, we have examined the crystal structures and synthetic methodologies of several related benzaldehyde derivatives. These compounds share key functional groups with the target molecule, such as methoxy and substituted phenoxy moieties, which can inform predictions about its chemical behavior and solid-state packing.
Key Analogs and Their Crystallographic Features:
-
(E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde: This compound, while more complex, features a dimethoxy-substituted benzaldehyde ring. Its crystal structure was determined by X-ray diffraction, revealing a monoclinic crystal system.
-
4-(4-methoxyphenoxy)benzaldehyde: The presence of a phenoxy ether linkage to a benzaldehyde core makes this a relevant analog. Studies have detailed its synthesis via nucleophilic aromatic substitution and have characterized its crystal structure, highlighting intermolecular interactions such as C—H⋯O hydrogen bonds.
-
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde: This derivative incorporates a benzyloxy group, which is structurally similar to the phenoxymethyl group in the target molecule. Its crystal structure has been resolved, providing data on bond lengths, bond angles, and packing arrangements stabilized by weak intermolecular forces.
Hypothetical Experimental Workflow
Based on the methodologies reported for analogous compounds, a potential experimental workflow for the synthesis and structural determination of this compound can be proposed. This serves as a conceptual guide for researchers aiming to investigate this molecule.
Figure 1. A proposed experimental workflow for the synthesis and structural elucidation of this compound.
This conceptual workflow outlines the key stages, from the initial chemical synthesis, likely a Williamson ether synthesis, through to purification and crystallization. The final and most critical step would be the analysis of suitable single crystals by X-ray diffraction to determine the precise three-dimensional atomic arrangement.
Future Directions
The absence of data for this compound highlights a gap in the scientific literature. Future research efforts should be directed towards the successful synthesis and crystallization of this compound. The resulting crystallographic data would be invaluable for understanding its molecular geometry, conformational preferences, and intermolecular interactions. Such information is fundamental for applications in materials science, medicinal chemistry, and drug development, where a detailed knowledge of molecular structure is paramount for predicting and modulating physical and biological properties. Researchers are encouraged to pursue the synthesis and structural characterization of this compound and to disseminate their findings in peer-reviewed publications and crystallographic databases to enrich the collective scientific knowledge.
identifying therapeutic targets for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
An in-depth analysis of the scientific literature reveals a significant lack of published research on the specific compound 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This suggests that the molecule may be a novel chemical entity, a proprietary compound not yet disclosed in publicly accessible databases, or a substance that has not been the subject of significant biological investigation.
The absence of empirical data, including preclinical in vitro or in vivo studies, makes it impossible to identify specific therapeutic targets, delineate associated signaling pathways, or provide established experimental protocols related to this compound. Quantitative data, such as IC50 values, binding affinities, or efficacy in disease models, are consequently unavailable.
To initiate a research program aimed at , a structured, multi-phase approach would be necessary. The following represents a generalized framework that researchers and drug development professionals could adapt.
Phase 1: Initial Target Identification and Validation
The primary objective of this phase is to generate initial hypotheses regarding the compound's mechanism of action and potential therapeutic targets. This typically involves a combination of computational and high-throughput experimental approaches.
In Silico Target Prediction
Computational methods can provide initial clues by comparing the structure of this compound to databases of known bioactive molecules.
-
Similarity Searching: Comparing the compound's chemical fingerprint to libraries like ChEMBL, PubChem, and DrugBank can identify known drugs or tool compounds with similar structures. The biological targets of these similar molecules can serve as initial hypotheses.
-
Pharmacophore Modeling: If a set of molecules with similar activity is identified, a pharmacophore model can be built to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen for potential protein targets.
-
Molecular Docking: Docking simulations can predict the binding pose and affinity of the compound against a panel of known therapeutic targets. This is particularly useful if a general class of targets (e.g., kinases, G-protein coupled receptors) is suspected.
High-Throughput Screening (HTS)
Experimental screening against large panels of potential targets can provide direct evidence of biological activity.
-
Biochemical Assays: These assays measure the direct effect of the compound on purified proteins, such as enzymes or receptors. A broad panel of kinase or phosphatase assays is a common starting point.
-
Cell-Based Assays: These assays measure the effect of the compound on cellular processes in living cells. High-content screening (HCS) can be employed to monitor changes in cell morphology, protein localization, or the expression of reporter genes. Phenotypic screens, which identify compounds that produce a desired change in cell behavior (e.g., inhibition of cancer cell proliferation), are also powerful tools for initial discovery.
Experimental Workflow: Initial Target Identification
Caption: A generalized workflow for initial therapeutic target identification.
Phase 2: Target Validation and Mechanism of Action Studies
Once a set of promising candidate targets has been identified, the next phase focuses on validating these targets and elucidating the compound's precise mechanism of action.
Target Engagement Assays
It is crucial to confirm that the compound directly binds to the hypothesized target protein within a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein in the presence of the compound.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor compound binding to a target protein in living cells.
Genetic Approaches for Target Validation
Genetic manipulation can provide strong evidence for the role of a specific target in the compound's observed effects.
-
Gene Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound if the protein is the true target.
-
Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.
Downstream Signaling Pathway Analysis
Understanding how the compound's interaction with its target affects cellular signaling is key to defining its mechanism of action.
-
Western Blotting: This technique can be used to measure changes in the phosphorylation state or expression levels of proteins downstream of the target.
-
Transcriptomics (RNA-seq): Analyzing changes in gene expression following compound treatment can provide a global view of the affected signaling pathways.
-
Proteomics and Phosphoproteomics: These approaches can identify widespread changes in protein expression and phosphorylation, offering a detailed map of the signaling cascades modulated by the compound.
Logical Relationship: Target Validation Cascade
Caption: A logical flow for the validation of a hypothesized therapeutic target.
Data Presentation
As no quantitative data is available for this compound, the following tables are presented as templates for how such data would be structured once generated through the experimental protocols described above.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 / EC50 (µM) | Binding Affinity (Kd) (µM) |
|---|---|---|---|
| Hypothetical Target 1 | Biochemical |
| Hypothetical Target 2 | Cell-Based | | |
Table 2: Cellular Activity of this compound
| Cell Line | Phenotypic Endpoint | GI50 (µM) | Effect on Biomarker X |
|---|---|---|---|
| Cancer Cell Line A | Anti-proliferative |
| Normal Cell Line B | Cytotoxicity | | |
Conclusion
The identification of therapeutic targets for a novel compound like this compound is a systematic process that begins with broad, hypothesis-generating screens and progresses to rigorous target validation and mechanism of action studies. The successful execution of the described workflows would be essential to uncover the therapeutic potential of this molecule and to pave the way for its further development as a potential drug candidate. At present, the lack of public data precludes any specific claims about its biological activity or therapeutic utility.
Methodological & Application
Application Notes and Protocols for the Functionalization of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This document outlines detailed protocols for key chemical transformations targeting the aldehyde functional group, which is the most reactive site for derivatization. The methodologies described herein are foundational for generating a diverse library of compounds for screening in drug discovery and development programs. Substituted benzaldehydes are crucial precursors in the synthesis of a wide array of biologically active molecules, including Schiff bases, chalcones, and various heterocyclic compounds.[1]
Overview of Functionalization Pathways
The aldehyde moiety of this compound is a versatile handle for a variety of chemical modifications. The primary pathways for functionalization include oxidation to a carboxylic acid, reduction to an alcohol, formation of an imine (Schiff base) via reductive amination, and carbon-carbon bond formation through the Wittig reaction. Each of these transformations yields a new class of compounds with distinct physicochemical properties and potential biological activities.
Caption: Functionalization pathways of this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the key functionalization reactions. These protocols are based on established methods for analogous benzaldehyde derivatives and may require optimization for the specific substrate.
Oxidation to Carboxylic Acid
The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation.[2] This can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a common and effective choice.[3][4]
Protocol: Potassium Permanganate Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as aqueous acetone or a mixture of t-butanol and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq.) in water to the stirred solution of the aldehyde. The addition should be done at a rate that maintains the reaction temperature below 40°C. An exotherm may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with a small amount of water.
-
Acidify the filtrate with a strong acid (e.g., 10% HCl or H₂SO₄) to a pH of ~2 to precipitate the carboxylic acid product.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][4] |
| Solvent | Aqueous Acetone or t-Butanol/Water | |
| Stoichiometry (Oxidant) | 1.5 - 2.0 equivalents | [4] |
| Reaction Temperature | Room Temperature to 50°C | |
| Typical Yield | 60-90% | [5] |
Reduction to Benzyl Alcohol
The reduction of an aldehyde to a primary alcohol is a common and high-yielding reaction.[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, capable of reducing aldehydes and ketones without affecting other functional groups like esters.[6][7]
Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The resulting crude alcohol can be purified by column chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [6][7] |
| Solvent | Methanol or Ethanol | [6] |
| Stoichiometry (Reductant) | 1.0 - 1.5 equivalents | |
| Reaction Temperature | 0°C to Room Temperature | |
| Typical Yield | >90% | [8] |
Reductive Amination to Form Schiff Bases/Amines
The reaction of an aldehyde with a primary amine forms an imine (Schiff base), which can then be reduced to a secondary amine.[9] This two-step, one-pot process is a powerful method for creating C-N bonds. Schiff bases derived from substituted benzaldehydes have shown a wide range of biological activities.[1]
Protocol: Schiff Base Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a suitable solvent like ethanol or methanol.[10][11]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[10]
-
Reaction Conditions: Stir the mixture at room temperature or reflux for 2-5 hours. The formation of the Schiff base may be observed as a precipitate.[10][11]
-
Work-up and Purification:
-
Cool the reaction mixture. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, the product can be precipitated by adding cold water.[10]
-
Wash the solid with a cold solvent and dry.
-
The Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
| Parameter | Value | Reference |
| Reactants | Aldehyde, Primary Amine | [9] |
| Solvent | Ethanol or Methanol | [10] |
| Catalyst | Glacial Acetic Acid | [10] |
| Reaction Temperature | Room Temperature to Reflux | [11] |
| Typical Yield | 70-95% | [12] |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[13] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[14] The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.[15]
Protocol: Wittig Olefination
-
Ylide Preparation (if not commercially available): The phosphonium ylide is typically prepared by reacting a triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base (e.g., n-butyllithium or sodium hydride).
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the phosphonium ylide (1.0-1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Aldehyde Addition: Cool the ylide solution to the desired temperature (often -78°C to 0°C). Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (2-24 h) until completion, as monitored by TLC.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or hexanes).
-
The main byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography.
-
-
Purification: The crude alkene product is purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reagent | Phosphorus Ylide (Ph₃P=CHR) | [13][14] |
| Solvent | Anhydrous THF or Diethyl Ether | |
| Base for Ylide Generation | n-BuLi, NaH, or KOtBu | [15] |
| Reaction Temperature | -78°C to Room Temperature | |
| Typical Yield | 50-85% |
Potential Applications in Drug Discovery
Derivatives of substituted benzaldehydes are scaffolds of significant interest in medicinal chemistry. Benzimidazole-based derivatives, which can be synthesized from o-phenylenediamines and substituted benzaldehydes, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and potential therapeutic effects for conditions like Alzheimer's disease.[16][17] The functionalized products derived from this compound could serve as novel inhibitors for various enzymatic targets.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a functionalized derivative.
References
- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 2. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 3. scribd.com [scribd.com]
- 4. studypool.com [studypool.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. globalconference.info [globalconference.info]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Application Notes: Hypothetical Use of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Drug Discovery
Introduction
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound with a molecular structure that suggests potential for biological activity. While direct experimental data for this specific molecule is not extensively available in current literature, its structural motifs, particularly the substituted benzaldehyde and phenoxy ether linkage, are present in various biologically active molecules. For instance, derivatives of 4-methoxybenzaldehyde are used as intermediates in the synthesis of pharmaceuticals[1][2], and compounds like 2-Hydroxy-4-methoxybenzaldehyde have demonstrated potent antifungal and enzyme-inhibitory properties[3][4].
This document presents a hypothetical application of this compound as a novel inhibitor of a hypothetical fungal enzyme, "Ergosterol Synthase Complex 3" (ESC3), a critical component in the fungal cell membrane biosynthesis pathway. This proposed application is based on the known antifungal activity of structurally related benzaldehyde derivatives that disrupt ergosterol biosynthesis[3]. The 2,6-dimethylphenoxy group is postulated to enhance binding affinity and specificity to the active site of the target enzyme.
Hypothetical Biological Activity
This compound is proposed to act as a non-competitive inhibitor of the fungal enzyme Ergosterol Synthase Complex 3 (ESC3). By binding to an allosteric site on the enzyme, it is hypothesized to induce a conformational change that reduces the catalytic efficiency of the enzyme, thereby disrupting the ergosterol biosynthesis pathway. This leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in fungal cell death.
Quantitative Data
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against ESC3 from a representative pathogenic fungal species, Candida albicans, and its cytotoxic effect on a human cell line (HepG2) to assess selectivity.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) * |
| This compound | C. albicans ESC3 | Enzyme Inhibition | 5.2 | HepG2 | > 100 | > 19.2 |
| Fluconazole (Control) | Lanosterol 14-alpha-demethylase | Antifungal Susceptibility | 8.7 | HepG2 | > 200 | > 22.9 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
1. ESC3 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against the hypothetical fungal enzyme ESC3.
-
Materials:
-
Recombinant purified ESC3 enzyme
-
Fluorescent substrate for ESC3 (e.g., a commercially available kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Fluconazole (control inhibitor, dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and Fluconazole in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted compounds or DMSO (vehicle control).
-
Add 25 µL of the ESC3 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Fungal Antifungal Susceptibility Testing
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the compound against a pathogenic fungal strain using a broth microdilution method.
-
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound (dissolved in DMSO)
-
Fluconazole (control)
-
96-well sterile microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Prepare a serial dilution of the test compound and control in the 96-well plate using RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Hypothetical mechanism of action for the target compound.
Caption: Workflow for the ESC3 enzyme inhibition assay.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686) [hmdb.ca]
- 2. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 4. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a Putative Molecular Probe
Disclaimer: Extensive literature searches did not yield specific data on the application of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde as a molecular probe. The following application notes and protocols are based on the known functions of structurally similar benzaldehyde derivatives and are provided as a predictive guide for potential research applications. The experimental parameters outlined below are representative and would require optimization for this specific compound.
Introduction
This compound is a unique aromatic aldehyde possessing a sterically hindered phenoxy ether linkage. Its core structure, a substituted benzaldehyde, is a common motif in the design of fluorescent molecular probes. The aldehyde functional group is reactive towards nucleophiles, a property often exploited for the detection of specific analytes. The methoxy and dimethylphenoxy substitutions can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its reactivity, selectivity, and photophysical characteristics.
Based on its structural features, this compound is a candidate for development as a "turn-on" fluorescent probe. In its native state, the probe may exhibit low fluorescence. Upon reaction with a target analyte, a conformational change or the formation of a new, more rigid, and fluorescent compound can lead to a significant increase in fluorescence emission.
Potential Applications:
-
Sensing of Biologically Relevant Amines: The aldehyde can react with primary amines, such as those in amino acids or biogenic amines, to form a Schiff base. This reaction can be designed to trigger a fluorescent response, allowing for the detection and quantification of these analytes.
-
Detection of Metal Ions: The oxygen atoms of the methoxy, ether, and aldehyde groups could potentially act as a coordination site for certain metal ions. Binding of a metal ion could restrict intramolecular rotations, leading to fluorescence enhancement.
-
Probing Enzyme Activity: The benzaldehyde moiety can serve as a substrate for enzymes like aldehyde dehydrogenases (ALDH). Enzymatic oxidation of the aldehyde to a carboxylic acid would alter the electronic properties of the molecule, providing a basis for a fluorescent assay of enzyme activity.
-
Investigating Oxidative Stress: Aldehydes are involved in cellular signaling pathways related to oxidative stress. This probe could potentially be used to study the role of specific aldehyde-metabolizing enzymes in these pathways.
Data Presentation: Photophysical and Sensing Properties (Hypothetical)
The following tables summarize hypothetical quantitative data for this compound, hereafter referred to as "Probe-DMPMB," based on typical values for similar benzaldehyde-based fluorescent probes.
Table 1: Photophysical Properties of Probe-DMPMB and its Analyte Adduct
| Property | Probe-DMPMB (Free) | Probe-DMPMB-Analyte Adduct |
| Absorption Maximum (λabs) | ~350 nm | ~380 nm |
| Emission Maximum (λem) | ~420 nm | ~480 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Molar Extinction Coeff. (ε) | 1.2 x 10⁴ M⁻¹cm⁻¹ | 2.5 x 10⁴ M⁻¹cm⁻¹ |
| Stokes Shift | ~70 nm | ~100 nm |
Table 2: Sensing Performance of Probe-DMPMB (Hypothetical)
| Parameter | Value |
| Analyte Selectivity | High for primary aliphatic amines |
| Limit of Detection (LOD) | 50-100 nM |
| Linear Range | 0.1 - 10 µM |
| Response Time (t₉₅) | < 5 minutes |
| Optimal pH Range | 7.0 - 8.0 |
Experimental Protocols
The following are detailed protocols for the characterization and application of Probe-DMPMB as a fluorescent sensor for a generic primary amine analyte in solution and in a cellular context.
General Protocol for In Vitro Fluorescence Spectroscopy
This protocol details the steps for characterizing the interaction of Probe-DMPMB with a target analyte using a fluorometer.
Materials:
-
Probe-DMPMB stock solution (1 mM in DMSO)
-
Analyte stock solution (10 mM in deionized water or appropriate buffer)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
DMSO (spectroscopic grade)
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of Probe-DMPMB by diluting the 1 mM stock solution in the buffer. The final concentration of DMSO should be kept below 1% to avoid solvent effects.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add 2 mL of the 10 µM Probe-DMPMB working solution.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., excitation at 350 nm, emission scan from 400 to 600 nm).
-
-
Titration with Analyte:
-
Add successive aliquots of the analyte stock solution to the cuvette containing the probe.
-
After each addition, mix gently and allow the reaction to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~480 nm) against the analyte concentration.
-
Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
-
Protocol for Live Cell Imaging
This protocol describes the use of Probe-DMPMB for the detection of a target analyte in cultured mammalian cells using fluorescence microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe-DMPMB stock solution (1 mM in DMSO)
-
Analyte solution or inducer of endogenous analyte production
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC channels)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to 70-80% confluency.
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Cell Treatment (Analyte Stimulation):
-
For exogenous analyte detection, treat the cells with the desired concentration of the analyte in serum-free medium for a specified time (e.g., 30 minutes).
-
For endogenous analyte detection, treat the cells with a known inducer.
-
Include a control group of untreated cells.
-
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 5-10 µM of Probe-DMPMB in serum-free medium for 30-60 minutes at 37°C in the dark.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
(Optional) Co-stain with a nuclear marker like Hoechst 33342.
-
Image the cells using a fluorescence microscope. Capture images in the blue channel (for the probe's potential weak initial fluorescence) and the green channel (for the expected "turned-on" fluorescence of the probe-analyte adduct).
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the green channel for both control and treated cells using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the different experimental groups.
-
Visualizations
Signaling Pathway and Probe Activation
Caption: Hypothetical mechanism of Probe-DMPMB activation in a cellular context.
Experimental Workflow for Cellular Imaging
Caption: Workflow for live-cell imaging using Probe-DMPMB.
Logical Relationship of Probe Design
Caption: Key structural components influencing Probe-DMPMB's function.
experimental conditions for reactions with 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a proposed synthesis for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. As of the latest literature search, no specific experimental data for this compound has been published. The described methodologies are based on established chemical principles, specifically the Williamson ether synthesis, and protocols for analogous structures.
Introduction
This compound is a bifunctional organic molecule featuring a sterically hindered diaryl ether linkage and a reactive benzaldehyde group. The presence of the aldehyde allows for a variety of chemical transformations, making it a potential intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The 2,6-dimethylphenoxy moiety can influence the compound's conformational properties and metabolic stability. These application notes provide a detailed protocol for its synthesis and suggest potential downstream applications.
Proposed Synthesis: Williamson Ether Synthesis
The most direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this proposed synthesis, 2,6-dimethylphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 3-(chloromethyl)-4-methoxybenzaldehyde.
Reaction Scheme:
Due to the steric hindrance of the 2,6-dimethylphenol, reaction conditions may need to be optimized to achieve a good yield.
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde (Starting Material)
This protocol is adapted from a known procedure for the chloromethylation of 4-methoxybenzaldehyde.[1][2]
Materials:
-
4-methoxybenzaldehyde
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 4.5 g (0.15 mol) of paraformaldehyde.
-
Add 90 mL of concentrated hydrochloric acid.
-
Heat the mixture with stirring at 70-75 °C for 3.5 hours.
-
Cool the reaction mixture to -10 °C with continuous stirring.
-
The product will precipitate out of the solution. Filter the solid precipitate and wash it with cold water.
-
Dry the crude product in air at room temperature.
-
Recrystallize the crude product from hexane to obtain pure 3-(chloromethyl)-4-methoxybenzaldehyde.
Expected Yield: ~93%[2]
Protocol 2: Synthesis of this compound
This proposed protocol is based on general Williamson ether synthesis procedures, with considerations for the sterically hindered phenol.[3]
Materials:
-
2,6-Dimethylphenol
-
3-(Chloromethyl)-4-methoxybenzaldehyde
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,6-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
Table 1: Reactants and Expected Product for the Synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Role |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 10 | 1.22 | Nucleophile Precursor |
| 3-(Chloromethyl)-4-methoxybenzaldehyde | C₉H₉ClO₂ | 184.62 | 10 | 1.85 | Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 | Base |
| This compound | C₁₇H₁₈O₃ | 270.32 | - | - | Product |
Note: The yield is expected to be moderate to good, but requires experimental optimization.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential downstream reactions of the aldehyde functional group.
References
Application Notes and Protocols for High-Throughput Screening using 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Disclaimer: The following application notes and protocols are a hypothetical example for the use of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in a high-throughput screening (HTS) context. As of this writing, there is no publicly available data on the specific biological activity or HTS applications of this compound. The proposed target, signaling pathway, and experimental data are for illustrative purposes, designed to guide researchers in developing assays for novel benzaldehyde derivatives.
Introduction
This compound is a novel aromatic aldehyde. Structurally related benzaldehyde derivatives have been shown to possess a range of biological activities, including enzyme inhibition and antimicrobial effects. For instance, 2-hydroxy-4-methoxybenzaldehyde has been identified as a potent tyrosinase inhibitor[1] and exhibits antifungal properties[2]. Based on these precedents, this document outlines a hypothetical application of this compound in a high-throughput screen targeting a plausible enzyme class, such as a novel fungal dehydrogenase essential for pathogenesis.
Proposed Biological Target: Fungal Dehydrogenase X (FDH-X)
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of "Fungal Dehydrogenase X" (FDH-X), a hypothetical enzyme critical for the growth of a pathogenic fungal species. Inhibition of FDH-X is expected to disrupt the fungal metabolic pathway, leading to a quantifiable downstream effect, such as a decrease in a fluorescent product.
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
High-Throughput Screening (HTS) Assay for FDH-X Inhibitors
This protocol describes a fluorescence-based assay in a 384-well format to identify inhibitors of FDH-X.
Materials:
-
384-well black, clear-bottom microplates
-
FDH-X enzyme (recombinant)
-
Substrate A
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
This compound (Compound of Interest)
-
Positive Control (known inhibitor, e.g., "Inhibitor-Y")
-
Negative Control (DMSO)
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration gradient for dose-response analysis.
-
Using an automated liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.
-
Dispense 50 nL of DMSO into the negative control wells.
-
Dispense 50 nL of the positive control "Inhibitor-Y" into the appropriate wells.
-
-
Enzyme Addition:
-
Prepare a working solution of FDH-X in assay buffer to a final concentration of 10 nM.
-
Dispense 10 µL of the enzyme solution into each well containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of Substrate A in assay buffer to a final concentration of 20 µM.
-
Dispense 10 µL of the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis
-
Normalization:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Dose-Response Curves:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical HTS Results for FDH-X Inhibition
| Compound | HTS Hit | IC50 (µM) | Max Inhibition (%) |
| This compound | Yes | 5.2 | 95% |
| "Inhibitor-Y" (Positive Control) | Yes | 0.8 | 98% |
| DMSO (Negative Control) | No | N/A | 0% |
Experimental Workflow
Caption: Workflow for the high-throughput screening of FDH-X inhibitors.
Safety and Handling
As with any novel chemical, this compound should be handled with care. Based on safety data for similar benzaldehyde compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[3]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid creating dust if the compound is a solid. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid:
Always refer to the specific Safety Data Sheet (SDS) for the compound once it becomes available.
References
- 1. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
Application Notes and Protocols for the Quantification of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The methodologies outlined below are based on established analytical techniques for structurally similar benzaldehyde derivatives and serve as a comprehensive guide for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both commonly coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of substituted benzaldehydes.[1] A reversed-phase HPLC method is typically the approach of choice.
Application Note: HPLC Analysis
A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. For this compound, a C18 column is a common and effective stationary phase. The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as water with a small amount of acid like formic or phosphoric acid to improve peak shape).[2] Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).
The following table summarizes typical starting conditions for the HPLC analysis of this compound, based on methods for related compounds.[1][2]
Table 1: Typical HPLC Parameters for Analysis
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm or Mass Spectrometer |
Experimental Protocol: HPLC Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Extract the analyte using a suitable solvent. The choice of solvent will depend on the sample matrix.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up to remove interfering substances.[3]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
-
Quantification:
-
Integrate the peak area of the analyte in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Gas Chromatography (GC)
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds.[1] Given the benzaldehyde structure, GC can be a powerful tool for the quantification of this compound, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[1][4]
Application Note: GC Analysis
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or mid-polar capillary column is generally suitable for the analysis of benzaldehyde derivatives. The use of a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers higher selectivity and structural information.[3]
The table below provides typical starting parameters for a GC-based analysis.
Table 2: Typical GC Parameters for Analysis
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
Experimental Protocol: GC Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., acetone or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
For liquid samples, a simple dilution with the appropriate solvent may be sufficient.
-
For solid samples, an extraction step (e.g., Soxhlet or sonication) with a suitable solvent will be necessary.
-
Ensure the final sample is free of non-volatile matrix components that could contaminate the GC system. A clean-up step like SPE may be required.[3]
-
-
Chromatographic Analysis:
-
Configure the GC system with the parameters from Table 2.
-
Inject the prepared calibration standards to establish a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Identify the analyte peak by its retention time. If using GC-MS, confirm the identity by comparing the mass spectrum with that of a standard.
-
Integrate the peak area.
-
Use the calibration curve to calculate the concentration of this compound in the samples.
-
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
Caption: General workflow for the quantification of the target analyte.
Summary
The quantification of this compound can be reliably achieved using standard chromatographic techniques such as HPLC and GC. The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation. For complex matrices, coupling these separation techniques with mass spectrometry is highly recommended for unambiguous identification and accurate quantification. The protocols provided here serve as a robust starting point for developing and validating a suitable analytical method for your specific research or drug development needs.
References
Application Notes and Protocols for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known functionalities of the constituent chemical moieties of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. As of the date of this document, no direct experimental data for this specific compound in materials science applications has been found in the public domain. The information provided is therefore hypothetical and intended to guide future research.
Introduction
This compound is a multifunctional aromatic aldehyde with potential applications in materials science. Its unique structure combines three key functional groups, each contributing to its potential utility as a monomer, crosslinker, or polymer modifier:
-
Benzaldehyde Group: A reactive aldehyde functional group that can participate in a variety of polymerization reactions, including condensations and additions. Aromatic aldehydes are known precursors for polymers, dyes, and fluorescent materials.[1][2][3]
-
2,6-Dimethylphenoxy Group: This moiety is a key building block for high-performance polymers such as Polyphenylene Ether (PPE).[4][5] Its incorporation into a polymer backbone can impart desirable properties such as high thermal stability, dimensional stability, and excellent electrical insulation.[4]
-
Methoxy Group: The methoxy substituent on the benzaldehyde ring can influence the reactivity of the aldehyde group and the overall electronic properties of the molecule.
These combined features suggest that this compound could be a valuable building block for the synthesis of novel polymers with enhanced thermal, mechanical, and potentially antimicrobial properties.[6]
Potential Applications in Materials Science
Based on the functionalities of its constituent parts, this compound is proposed to have potential applications in the following areas:
-
High-Performance Polymers: As a monomer or co-monomer in the synthesis of polymers with high thermal stability, chemical resistance, and good mechanical properties, analogous to PPE resins.[4][7]
-
Thermosetting Resins: The aldehyde functionality can be utilized for cross-linking with phenolic or amine resins to create thermoset materials with high rigidity and dimensional stability.
-
Functional Polymers: The reactive aldehyde can be used to graft the molecule onto existing polymer backbones, thereby modifying their surface properties or introducing new functionalities.[6]
-
Antimicrobial Materials: Benzaldehyde derivatives have been shown to possess antimicrobial properties.[6] Polymers incorporating this molecule may exhibit resistance to microbial growth.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data for a polymer synthesized from this compound, hereafter referred to as "Poly-DMPMB." These values are projected based on the known properties of related polymers like PPE and other poly-aldehydes.
Table 1: Thermal Properties of Hypothetical Poly-DMPMB
| Property | Hypothetical Value | Test Method |
| Glass Transition Temperature (Tg) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Heat Deflection Temperature (HDT) | 160 - 190 °C | ASTM D648 |
Table 2: Mechanical Properties of Hypothetical Poly-DMPMB
| Property | Hypothetical Value | Test Method |
| Tensile Strength | 70 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Flexural Strength | 100 - 130 MPa | ASTM D790 |
| Izod Impact Strength (notched) | 50 - 80 J/m | ASTM D256 |
Table 3: Electrical Properties of Hypothetical Poly-DMPMB
| Property | Hypothetical Value | Test Method |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | ASTM D150 |
| Dielectric Strength | 15 - 20 kV/mm | ASTM D149 |
| Volume Resistivity | > 10¹⁶ Ω·cm | ASTM D257 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of materials using this compound.
Protocol 1: Synthesis of a Novel Polyester via Aldol Condensation
This protocol describes the synthesis of a polyester using the benzaldehyde functionality of this compound in a condensation reaction with a ketone.
Materials:
-
This compound (Monomer A)
-
1,4-Diacetylbenzene (Monomer B)
-
Potassium hydroxide (catalyst)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard reflux apparatus with Dean-Stark trap
Procedure:
-
Set up a flame-dried reflux apparatus equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere.
-
In the reaction flask, dissolve equimolar amounts of this compound and 1,4-diacetylbenzene in toluene.
-
Add a catalytic amount of potassium hydroxide (approx. 1-5 mol% relative to the monomers).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continuously remove the water generated during the condensation using the Dean-Stark trap.
-
Monitor the progress of the polymerization by observing the amount of water collected and by periodically taking samples for viscosity measurement or spectroscopic analysis (e.g., FT-IR to observe the disappearance of the C=O stretch of the aldehyde).
-
After 24-48 hours, or once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the toluene solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.
Characterization:
-
Structure: ¹H NMR, ¹³C NMR, FT-IR
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Thermal Properties: DSC, TGA
Protocol 2: Modification of Polyphenylene Ether (PPE) with this compound
This protocol outlines a hypothetical procedure for using the title compound as a reactive modifier for PPE, potentially to introduce cross-linking sites or alter the polymer's properties.
Materials:
-
Polyphenylene Ether (PPE)
-
This compound
-
Dicumyl peroxide (initiator)
-
Toluene or another suitable solvent
-
Twin-screw extruder
Procedure:
-
Dry the PPE resin thoroughly in a vacuum oven at 100-110 °C for at least 4 hours to remove any residual moisture.
-
Prepare a masterbatch by pre-blending the PPE powder with this compound (e.g., 1-5 wt%) and a small amount of dicumyl peroxide (e.g., 0.1-0.5 wt%).
-
Feed the masterbatch into a twin-screw extruder with a temperature profile suitable for PPE processing (typically 260-300 °C).
-
The reactive extrusion process will facilitate the grafting of the benzaldehyde derivative onto the PPE backbone, initiated by the peroxide.
-
Extrude the modified PPE into strands, cool in a water bath, and pelletize.
-
The resulting pellets can be used for injection molding or other processing techniques to produce test specimens.
Characterization:
-
Grafting Efficiency: FT-IR, NMR spectroscopy to confirm the presence of the grafted moiety.
-
Rheological Properties: Melt Flow Index (MFI) or rotational rheometry to assess changes in viscosity.
-
Thermal and Mechanical Properties: DSC, TGA, tensile testing, and impact testing to evaluate the effect of the modification.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood when handling organic solvents and reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Peroxides can be explosive; handle with care and follow appropriate safety guidelines.
-
High-temperature extrusion should only be performed by trained personnel.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic aromatic aldehyde with potential applications in various biochemical assays. Its structure, featuring a substituted benzaldehyde core, suggests possible roles as an enzyme inhibitor, an anti-inflammatory agent, or an antimicrobial compound. Benzaldehyde derivatives have been noted for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The protocols detailed below provide a framework for investigating the bioactivity of this compound in several key areas of biochemical and pharmacological research.
Biochemical and Cellular Assays
Based on the known activities of structurally related benzaldehyde derivatives, a variety of assays can be employed to characterize the biological effects of this compound. These include evaluating its potential as an anti-inflammatory agent, its cytotoxicity against various cell lines, and its antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Benzaldehyde derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[2][3]
Cytotoxicity
The cytotoxic effects of this compound can be determined using a variety of cancer cell lines. The MTT assay is a common method to assess cell viability by measuring the metabolic activity of cells.[1][4]
Antimicrobial Activity
The antimicrobial properties of the compound can be screened against a panel of pathogenic bacteria and fungi using methods such as the agar well diffusion assay to determine the zone of inhibition and the broth microdilution method to quantify the minimum inhibitory concentration (MIC).[5][6]
Data Presentation: Representative Quantitative Data for Analogous Benzaldehyde Derivatives
The following tables summarize representative quantitative data for benzaldehyde derivatives structurally analogous to this compound. This data is provided to offer a comparative baseline for the expected potency of the target compound.
Table 1: Representative Anti-inflammatory and Cytotoxic Activities of Benzaldehyde Derivatives
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Prenylbenzaldehydes | Anti-inflammatory (NO production) | RAW 264.7 | 0.37 - 14.50 | [7] |
| Benzyloxybenzaldehydes | ALDH1A3 Inhibition | Recombinant Enzyme | 0.23 - 1.29 | [2] |
| Benzaldehyde Derivatives | Cytotoxicity (Anticancer) | HCT-116 | 24.95 | [8] |
| Salicylaldehyde Benzoylhydrazones | Cytotoxicity (Anticancer) | Leukemia Cell Lines | < 1 - 5 | [9] |
| Benzaldehyde | Tyrosinase Inhibition | Mushroom Tyrosinase | 31.0 | [10] |
| Benzimidazole-Benzaldehydes | Acetylcholinesterase Inhibition | Enzyme Assay | 0.050 - 25.30 | [11] |
Table 2: Representative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Prenylated Benzaldehydes | Escherichia coli | 1.95 | [12] |
| Prenylated Benzaldehydes | Staphylococcus aureus | 3.9 | [12] |
| Prenylated Benzaldehydes | Streptococcus mutans | 1.95 | [12] |
| Benzaldehyde Derivatives | Pseudomonas aeruginosa | 6 - 13 | |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [13] |
Experimental Protocols
Protocol 1: Determination of Anti-inflammatory Activity by Nitric Oxide (NO) Assay
This protocol describes the measurement of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO2)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with media only) and a positive control (cells with LPS only).
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Cytotoxicity Assessment by MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of the compound using the MTT colorimetric assay.[14][15]
Materials:
-
Adherent cancer cell line (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This protocol describes a method for screening the antimicrobial activity of the compound.[5][6]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Nutrient broth
-
This compound
-
Positive control antibiotic (e.g., streptomycin)
-
Negative control (solvent, e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in nutrient broth.
-
Agar Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of this compound, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Visualizations
Hypothesized Signaling Pathway
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chondrex.com [chondrex.com]
- 4. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Derivatives as Precursors for Complex Molecules
Introduction
Application: Synthesis of Biologically Active Schiff Base Derivatives
Vanillin is a common starting material for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These derivatives have garnered significant interest due to their diverse biological activities, including antifungal, anti-HIV, and anti-tumor properties. The synthesis typically involves the condensation reaction of vanillin with various primary amines.
Table 1: Synthesis and Characterization of Vanillin-derived Schiff Bases
| Compound | Reactant Amine | Yield (%) | Melting Point (°C) | Key Spectral Data (FTIR, cm⁻¹) |
| Vanillin-pyridyl Schiff base | 2-hydrazinylpyridine | 80 | 108-112 | 3450 (O-H), 1608 (C=N), 1077 (C-O)[1] |
| Vanillin-benzothiazole Schiff base | 1,3-benzothiazol-2-amine | - | - | - |
| Vanillin-furan Schiff base | furan-2-carbohydrazide | - | - | - |
Data for all compounds in the table is sourced from[1]. Specific yield and melting point data for the benzothiazole and furan derivatives were not provided in the source.
Experimental Protocols
General Protocol for the Synthesis of Vanillin-derived Schiff Bases
This protocol is a generalized procedure based on the synthesis of various vanillin derivatives.[1]
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (p-vanillin)
-
Appropriate primary amine (e.g., 2-hydrazinylpyridine, 2-aminobenzenethiol, furan-2-carbohydrazide)
-
Ethanol
-
Silica gel for drying
Procedure:
-
Dissolve an equimolar amount of p-vanillin in hot ethanol.
-
In a separate flask, dissolve an equimolar amount of the selected primary amine in ethanol.
-
Add the amine solution to the vanillin solution dropwise while stirring.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is purified by crystallization from hot ethanol.
-
The purified crystals are dried in a vacuum over silica gel.
-
Characterize the final product using analytical techniques such as FTIR and ¹H NMR spectroscopy and elemental analysis.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic scheme for producing Schiff bases from vanillin and a conceptual workflow for their biological evaluation.
Caption: General reaction scheme for the synthesis of Schiff base derivatives from vanillin.
Caption: Conceptual workflow for the biological evaluation of synthesized Schiff base derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the radical bromination of 3-methyl-4-methoxybenzaldehyde to form 3-(bromomethyl)-4-methoxybenzaldehyde. The subsequent step is a Williamson ether synthesis, where the benzylic bromide is reacted with 2,6-dimethylphenol to yield the final product.
Caption: General two-step synthesis route for this compound.
Step 1: Troubleshooting Guide for Benzylic Bromination
This section addresses common issues encountered during the Wohl-Ziegler bromination of 3-methyl-4-methoxybenzaldehyde using N-bromosuccinimide (NBS).
FAQ 1: Why is my benzylic bromination reaction showing low conversion of the starting material?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Radical Initiator | The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded. Use a fresh batch of the initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Insufficient Initiation | If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. The reaction flask must be made of a material transparent to the required wavelength (e.g., Pyrex). |
| Presence of Radical Inhibitors | Traces of radical inhibitors in the starting material or solvent can quench the reaction. Purify the starting material and use freshly distilled, anhydrous solvent. |
| Low Reaction Temperature | The reaction may require higher temperatures to initiate and sustain the radical chain reaction. Gradually increase the reflux temperature. |
FAQ 2: My reaction produces a significant amount of dibrominated or ring-brominated side products. How can I improve the selectivity for the desired monobrominated product?
Possible Causes and Solutions:
The formation of multiple brominated products is a common issue in radical bromination.[1] The key to achieving high selectivity is to maintain a low concentration of molecular bromine (Br₂) throughout the reaction.[2][3]
| Cause | Solution |
| High Local Concentration of NBS | Add NBS in small portions over the course of the reaction rather than all at once. |
| Use of Protic Solvents | Protic solvents can promote the formation of Br₂, leading to side reactions. Use non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or acetonitrile.[2] |
| High Reaction Temperature | While heat is necessary for initiation, excessive temperatures can accelerate side reactions. Maintain a gentle reflux. |
| Accumulation of HBr | The HBr byproduct can react with NBS to generate Br₂. While this is part of the mechanism, high concentrations can be detrimental. Some literature suggests the addition of a non-basic scavenger, but this can also inhibit the desired reaction. Careful control of reaction conditions is the best approach. |
digraph "Troubleshooting_Bromination" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield of\n3-(bromomethyl)-4-methoxybenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="High amount of unreacted\nstarting material?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1_1 [label="Check radical initiator activity\nand reaction temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_2 [label="Ensure efficient initiation\n(light source/temperature).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_3 [label="Purify starting materials\nand solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q2 [label="Presence of multiple\nbrominated side products?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A2_1 [label="Add NBS portion-wise.", fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_2 [label="Use non-polar aprotic solvent\n(e.g., CCl4).", fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_3 [label="Maintain gentle reflux.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Start -> Q2; Q1 -> A1_1 [label="Yes"]; Q1 -> A1_2 [label="Yes"]; Q1 -> A1_3 [label="Yes"];
Q2 -> A2_1 [label="Yes"]; Q2 -> A2_2 [label="Yes"]; Q2 -> A2_3 [label="Yes"]; }
Caption: Troubleshooting logic for the benzylic bromination step.
Experimental Protocol: Benzylic Bromination of 3-Methyl-4-methoxybenzaldehyde
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-methoxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq.).
-
Reaction: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a suitable light source (e.g., a sunlamp). Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[4]
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Troubleshooting Guide for Williamson Ether Synthesis
This section addresses common issues encountered during the reaction of 3-(bromomethyl)-4-methoxybenzaldehyde with the sterically hindered 2,6-dimethylphenol.
FAQ 3: My Williamson ether synthesis is giving a low yield of the desired ether. What are the likely causes?
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Deprotonation of Phenol | The base may not be strong enough to fully deprotonate the 2,6-dimethylphenol. Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[1] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times. |
| Steric Hindrance | 2,6-dimethylphenol is a sterically hindered nucleophile, which can slow down the Sₙ2 reaction.[5] Increase the reaction temperature and/or reaction time. Consider using a more polar aprotic solvent like DMF to enhance the nucleophilicity of the phenoxide.[6] |
| Side Reactions (Elimination) | The phenoxide is a strong base and can promote the E2 elimination of HBr from the benzylic bromide, especially at higher temperatures, leading to the formation of an aldehyde-substituted stilbene derivative. Use the mildest possible reaction conditions that still afford a reasonable reaction rate. |
| Poor Quality of Benzylic Bromide | The 3-(bromomethyl)-4-methoxybenzaldehyde intermediate may be unstable. It is often recommended to use it immediately after preparation and purification. |
FAQ 4: I am observing the formation of side products other than the desired ether. How can I minimize these?
Possible Causes and Solutions:
| Cause | Solution |
| C-Alkylation | The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the ring, although this is less likely with the sterically hindered 2,6-dimethylphenol.[6] Using polar aprotic solvents generally favors O-alkylation. |
| Elimination Products | As mentioned above, E2 elimination can be a competing pathway.[5] Using a less hindered base and carefully controlling the temperature can minimize this. |
| Hydrolysis of the Benzylic Bromide | If there is moisture in the reaction, the benzylic bromide can hydrolyze back to the corresponding alcohol. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. |
digraph "Troubleshooting_Ether_Synthesis" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield of Final Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="High amount of unreacted\nstarting materials?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1_1 [label="Use a stronger base (e.g., NaH)\nin an anhydrous solvent (e.g., DMF).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_2 [label="Increase reaction temperature\nand/or time.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q2 [label="Significant side product\nformation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A2_1 [label="Use anhydrous conditions to prevent\nhydrolysis of the bromide.", fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_2 [label="Use milder conditions to minimize\nE2 elimination.", fillcolor="#34A853", fontcolor="#FFFFFF"]; A2_3 [label="Consider alternative methods for\nhindered ethers (e.g., Mitsunobu reaction).", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Start -> Q2; Q1 -> A1_1 [label="Yes"]; Q1 -> A1_2 [label="Yes"];
Q2 -> A2_1 [label="Yes"]; Q2 -> A2_2 [label="Yes"]; Q2 -> A2_3 [label="Yes"]; }
Caption: Troubleshooting logic for the Williamson ether synthesis step.
Experimental Protocol: Williamson Ether Synthesis
-
Phenoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dimethylphenol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base. For a strong base like sodium hydride (NaH, 1.1 eq.), add it portion-wise at 0 °C and then allow the mixture to stir at room temperature until hydrogen evolution ceases. For a weaker base like potassium carbonate (K₂CO₃, 1.5 eq.), it can be added directly at room temperature.
-
Addition of Benzylic Bromide: Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq.) in the same anhydrous solvent dropwise to the phenoxide solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.
Alternative Synthesis Strategy for Sterically Hindered Ethers
For particularly challenging cases involving sterically hindered phenols where the Williamson ether synthesis gives poor yields, the Mitsunobu reaction can be a viable alternative.[5] This reaction proceeds under milder, neutral conditions and can be effective for the synthesis of sterically hindered ethers.[5]
Key Reagents for Mitsunobu Reaction:
-
Alcohol: 3-(hydroxymethyl)-4-methoxybenzaldehyde
-
Nucleophile: 2,6-dimethylphenol
-
Phosphine: Triphenylphosphine (PPh₃)
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
References
- 1. benchchem.com [benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
troubleshooting side reactions in 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 2,6-dimethylphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 3-(halomethyl)-4-methoxybenzaldehyde via an SN2 reaction.[1][4]
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions in this Williamson ether synthesis are:
-
C-Alkylation: The phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[2][5] Under certain conditions, the benzyl halide can react at a carbon atom of the dimethylphenol ring, leading to C-alkylated byproducts.[5]
-
Elimination: Although less likely with a primary benzylic halide, elimination reactions can compete with substitution, especially at higher temperatures or with sterically hindered substrates.[1][2]
-
Self-condensation of the benzaldehyde: Aldehydes can undergo self-condensation reactions, particularly under basic conditions, although this is generally less of a concern under the typical anhydrous conditions of a Williamson ether synthesis.
Q3: How does the choice of base affect the reaction?
The choice of base is critical for the efficient deprotonation of 2,6-dimethylphenol to form the corresponding phenoxide.[2][6] Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation.[2][3] Weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly for aryl ether syntheses, and may offer milder reaction conditions.[2] The strength of the base can influence the rate of the desired O-alkylation versus potential side reactions.
Q4: What is the role of the solvent in this synthesis?
The solvent plays a crucial role in the Williamson ether synthesis.[5] Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react.[2] The choice of solvent can significantly impact the ratio of O-alkylation to C-alkylation.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of 2,6-dimethylphenol. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions.[3][6] |
| Poor quality of the alkyl halide (e.g., 3-(bromomethyl)-4-methoxybenzaldehyde). | Verify the purity of the alkyl halide. Consider using the corresponding iodide for higher reactivity.[7] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC and extend the reaction time if necessary. | |
| Presence of C-Alkylated Byproduct | Reaction conditions favor C-alkylation. | Change the solvent to one that favors O-alkylation, such as acetonitrile.[5] |
| The counter-ion of the base is influencing the reaction site. | Experiment with different bases (e.g., using a potassium base instead of a sodium base). | |
| Formation of Elimination Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. |
| The base is too sterically hindered. | Use a less sterically hindered base. | |
| Difficult Purification | Close polarity of the product and starting materials or byproducts. | Optimize the reaction to maximize conversion and minimize side products. Employ advanced chromatographic techniques if necessary. |
Data Presentation
Table 1: Effect of Solvent on O- vs. C-Alkylation
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
| Data is illustrative and based on a study of sodium β-naphthoxide with benzyl bromide.[5] |
Table 2: Influence of Leaving Group on Reaction Rate
The reactivity of the alkyl halide is dependent on the leaving group. The general trend for SN2 reactions is:
| Leaving Group | Relative Rate of Reaction |
| I | ~30,000 |
| Br | ~10,000 |
| Cl | ~200 |
| Relative rates are approximate and can vary with specific substrates and conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dimethylphenol
-
3-(Bromomethyl)-4-methoxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2,6-dimethylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Dissolve 3-(bromomethyl)-4-methoxybenzaldehyde (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing O- vs. C-alkylation.
Caption: Experimental workflow for the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. francis-press.com [francis-press.com]
Technical Support Center: Optimizing Reaction Conditions for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The synthesis of this molecule typically involves a two-step process: the chloromethylation of 4-methoxybenzaldehyde followed by a Williamson ether synthesis with 2,6-dimethylphenol. This guide addresses potential issues that may arise during these experimental procedures.
Experimental Workflow Overview
The overall synthetic strategy is a two-step process. The first step is the chloromethylation of 4-methoxybenzaldehyde to introduce the reactive chloromethyl group. The second step is the formation of the ether linkage with 2,6-dimethylphenol via a Williamson ether synthesis.
Caption: Overall synthesis workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low or No Yield of 3-(Chloromethyl)-4-methoxybenzaldehyde in Step 1
| Possible Cause | Troubleshooting/Optimization Strategy |
| Incomplete reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration (e.g., 3-5 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the reaction temperature in the optimal range, typically between 70-75°C. |
| Formation of Diaryl Methane Side Product | - Temperature Control: Avoid excessive temperatures as higher temperatures can promote the formation of diphenylmethane derivatives.[1][2]- Reactant Stoichiometry: Use a slight excess of formaldehyde and HCl to favor the desired chloromethylation. |
| Substrate Instability | - Mild Reaction Conditions: For sensitive substrates, consider using milder chloromethylating agents or reaction conditions if significant degradation is observed. |
| Inefficient Product Isolation | - Crystallization: Ensure the reaction mixture is cooled to a sufficiently low temperature (e.g., -5 to -10°C) to maximize the precipitation of the product.[3]- Recrystallization: Use an appropriate solvent like hexane for recrystallization to obtain a pure product.[3] |
Problem 2: Low Yield of this compound in Step 2
| Possible Cause | Troubleshooting/Optimization Strategy |
| Steric Hindrance | - Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the sterically hindered 2,6-dimethylphenol.[4][5]- Reaction Temperature: A moderate increase in temperature may be necessary to overcome the activation energy barrier caused by steric hindrance, but excessively high temperatures can favor elimination.[6] |
| E2 Elimination Side Reaction | - Alkyl Halide: The use of a primary benzylic halide (3-(chloromethyl)-4-methoxybenzaldehyde) minimizes the risk of E2 elimination.[6][7]- Temperature Control: Lowering the reaction temperature can favor the desired SN2 reaction over E2 elimination.[6] |
| Incomplete Deprotonation of Phenol | - Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., NaH) is used in at least a stoichiometric amount to fully deprotonate the phenol.[6] |
| Poor Nucleophilicity of the Phenoxide | - Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive phenoxide anion.[6] |
| C-Alkylation Side Reaction | - Solvent Effects: The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Aprotic solvents generally favor O-alkylation. |
Frequently Asked Questions (FAQs)
Step 1: Chloromethylation of 4-Methoxybenzaldehyde
Q1: What are the key safety precautions for the chloromethylation reaction? A1: The chloromethylation reaction can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[8] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: I observe the formation of a significant amount of a high molecular weight byproduct. What is it and how can I avoid it? A2: This is likely a diarylmethane derivative, formed by the reaction of the chloromethylated product with another molecule of 4-methoxybenzaldehyde. To minimize this, maintain a controlled temperature and avoid prolonged reaction times after the starting material is consumed.[1]
Q3: Can I use a different catalyst for the chloromethylation? A3: While zinc chloride is a common catalyst for Blanc chloromethylation, the reaction with activated arenes like 4-methoxybenzaldehyde can often proceed with just formaldehyde and concentrated hydrochloric acid.[2] The use of a catalyst can sometimes increase the formation of byproducts.
Step 2: Williamson Ether Synthesis
Q4: The 2,6-dimethylphenol is sterically hindered. Will the Williamson ether synthesis still work? A4: Yes, but it can be challenging. The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon, but less so on the nucleophile.[4] Since 3-(chloromethyl)-4-methoxybenzaldehyde is a primary benzylic halide, the reaction is feasible. However, optimizing reaction conditions is crucial.
Q5: What is the best base to use for deprotonating 2,6-dimethylphenol? A5: For sterically hindered phenols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to ensure complete formation of the phenoxide.[4][5]
Q6: My reaction is very slow. How can I increase the reaction rate? A6: Increasing the temperature can increase the reaction rate. However, be cautious as this can also promote side reactions like elimination. Using a polar aprotic solvent like DMF or DMSO will enhance the nucleophilicity of the phenoxide and can also increase the rate.[6]
Q7: I am getting a mixture of products. What are the likely side products? A7: The most common side product is from the E2 elimination reaction, which is less likely with a primary halide. Another possibility is C-alkylation, where the electrophile reacts with the aromatic ring of the phenol instead of the oxygen atom. The choice of solvent can influence the O- versus C-alkylation ratio.
Data Presentation
Table 1: Optimization of Chloromethylation of 4-Methoxybenzaldehyde
| Entry | Molar Ratio (Formaldehyde:Aldehyde) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 1.2:1 | 70-75 | 3 | 89 | 98 | [3] |
| 2 | 1.5:1 | 70-75 | 3.5 | 93 | 98 | [3] |
Table 2: Representative Conditions for Williamson Ether Synthesis with Hindered Phenols
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | NaH | DMF | 80 | 24 | ~70 (with benzyl bromide) | Analogous System |
| 2,6-Dimethylphenol | K₂CO₃ | Acetone | Reflux | 12 | Moderate | General Conditions |
| 2,6-Dimethylphenol | NaH | THF | Reflux | 8 | Good | General Conditions |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
This protocol is adapted from a known procedure for the chloromethylation of 4-methoxybenzaldehyde.[3]
Materials:
-
4-methoxybenzaldehyde
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (d = 1.19 g/cm³)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (0.1 mol) and paraformaldehyde (0.15 mol).
-
Add concentrated hydrochloric acid (90 mL).
-
Heat the mixture with stirring at 70-75°C for 3.5 hours.
-
Cool the reaction mixture to -10°C with continuous stirring.
-
Filter the precipitated solid and wash it with cold water.
-
Dry the crude product in air at room temperature.
-
Recrystallize the solid from hexane to obtain pure 3-(chloromethyl)-4-methoxybenzaldehyde.
Caption: Experimental protocol for the synthesis of 3-(chloromethyl)-4-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound
This is a general protocol for the Williamson ether synthesis adapted for sterically hindered phenols. Optimization of temperature and reaction time may be necessary.
Materials:
-
2,6-Dimethylphenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
3-(Chloromethyl)-4-methoxybenzaldehyde
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF.
-
Slowly add a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental protocol for the Williamson ether synthesis step.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Williamson Ether Synthesis | bartleby [bartleby.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
stability of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde during experimental procedures. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering unexpected results during your experiments? This guide addresses common stability-related issues with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution | Oxidation of the aldehyde group: The aldehyde moiety is susceptible to oxidation, converting it to the corresponding carboxylic acid, especially when exposed to air. | 1. Prepare solutions fresh, whenever possible. 2. If storage is necessary, blanket the solution with an inert gas (e.g., nitrogen or argon). 3. Store solutions at low temperatures (2-8 °C or -20 °C) and protected from light. 4. Consider adding an antioxidant to the formulation if compatible with your experimental design. |
| Degradation in acidic or basic media | Hydrolysis of the ether linkage: While generally stable, the ether bond can be cleaved under harsh acidic conditions.[1] Aldehyde reactions: In strongly basic conditions, benzaldehydes can undergo reactions like the Cannizzaro reaction.[2] | 1. Maintain the pH of your solution within a neutral range (pH 6-8) for optimal stability. 2. If acidic or basic conditions are required, minimize the exposure time and temperature. 3. Perform a preliminary pH stability study to identify the optimal pH range for your experiment. |
| Photodegradation | UV/Vis light exposure: Aromatic compounds and aldehydes can be susceptible to degradation upon exposure to light. | 1. Conduct experiments under amber or low-light conditions. 2. Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. |
| Formation of unknown impurities | Reaction with formulation components: Aldehydes are reactive and can interact with excipients or other components in your experimental setup.[3][4] | 1. Ensure the purity of all solvents and reagents. 2. Evaluate the compatibility of the compound with all formulation components through forced degradation studies.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are the oxidation of the aldehyde group to a carboxylic acid and the cleavage of the ether linkage under harsh acidic conditions. Aromatic ring hydroxylation is also a potential minor degradation pathway.
Q2: How can I monitor the stability of this compound during my experiment?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6] This method should be able to separate the parent compound from its potential degradation products. Key parameters to monitor are the peak area of the parent compound and the appearance of new peaks corresponding to impurities.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Solutions should be prepared fresh. If short-term storage of a solution is necessary, it should be stored at 2-8°C or -20°C, protected from light, and preferably under an inert atmosphere.
Q4: Is this compound sensitive to temperature?
A4: While specific data is not available, thermal degradation is a possibility, especially at elevated temperatures.[5] It is advisable to avoid prolonged exposure to high temperatures. A thermal stress study as part of a forced degradation protocol would determine the compound's thermal lability.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a molecule.[6]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photostability: Expose a solution of the compound to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan, likely around 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine. | Semantic Scholar [semanticscholar.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Enhancing the Solubility of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound?
A1: The primary challenge stems from its molecular structure, which contains a large, non-polar aromatic framework. While the aldehyde and methoxy groups offer some polarity, the dominant hydrophobic nature of the molecule leads to poor aqueous solubility.[1][2] Like many complex organic molecules, it likely has a stable crystalline lattice structure, requiring significant energy to break down for dissolution.[3]
Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this?
A2: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[4]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions to overcome crystal lattice energy.[5][6][7][8]
-
Chemical Modifications: These strategies involve altering the solvent environment or the molecule itself. Common methods include pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants to form micelles.[4][5][9]
Q3: Are there any specific excipients that have proven effective for similar aromatic aldehydes?
A3: Yes, a study on a novel aromatic aldehyde with a similar structure, methyl 6-((2-formyl-3-hydroxyphenoxy)methyl) picolinate (PP10), demonstrated significant solubility enhancement with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and d-α-tocopherol polyethylene glycol 1000 succinate (TPGS).[10][11] These excipients are excellent starting points for formulation development.
Q4: How does pH adjustment affect the solubility of this compound?
A4: The aldehyde group is generally non-ionizable in the physiological pH range. Therefore, pH adjustment is unlikely to significantly impact the solubility of this compound unless the molecule undergoes degradation at extreme pH values.[12]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Compound precipitates out of solution upon addition of aqueous media. | The compound has very low aqueous solubility. The initial solvent may be immiscible with water. | 1. Utilize Co-solvents: Dissolve the compound in a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) before adding the aqueous phase.[8] 2. Employ Surfactants: Formulate with a surfactant to create a micellar solution that can encapsulate the hydrophobic compound.[5] 3. Consider Complexation: Investigate the use of cyclodextrins to form inclusion complexes.[5][7] |
| Low and inconsistent results in biological assays. | Poor solubility is leading to low and variable bioavailability of the compound. | 1. Particle Size Reduction: If using a suspension, reduce the particle size through micronization or nanosuspension to improve the dissolution rate.[6][13] 2. Formulation with Enabling Excipients: Develop a formulation using solubility enhancers like HP-β-CD or TPGS, which have been shown to be effective for similar molecules.[10][11] 3. Lipid-Based Formulations: Explore lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), especially if the compound has high lipophilicity.[3][7] |
| Difficulty preparing a stock solution at the desired concentration. | The chosen solvent has limited capacity to dissolve the compound. | 1. Systematic Solvent Screening: Perform a systematic screening of various pharmaceutically acceptable solvents to identify one with optimal solubilizing capacity. 2. Heated Sonication: Gently heat the solvent while sonicating to aid dissolution. Ensure the compound is stable at the applied temperature. 3. Combination of Methods: Combine co-solvency with complexation or surfactant use for a synergistic effect. |
Data Presentation
Table 1: Solubility Enhancement of a Structurally Similar Aromatic Aldehyde (PP10)
| Formulation | Drug Concentration (mg/mL) | Particle Size (nm) |
| Crystalline PP10 in Water | 0.012 ± 0.002 | N/A |
| 10 µM HP-β-CD Polymeric Solution | 0.0535 ± 0.006 | N/A |
| 20 µM HP-β-CD Polymeric Solution | 0.0811 ± 0.004 | N/A |
| 30 µM HP-β-CD Polymeric Solution | 0.116 ± 0.001 | N/A |
| 40 µM HP-β-CD Polymeric Solution | 0.121 ± 0.009 | N/A |
| TPGS Aqueous Micelle Solution | 0.502 ± 0.01 | 26 ± 3 |
Data extracted from a study on a similar aromatic aldehyde, PP10.[10]
Experimental Protocols
Protocol 1: Screening for Solubility Enhancement using Co-solvents
-
Objective: To determine the most effective co-solvent for solubilizing this compound.
-
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Vials, magnetic stirrer, analytical balance, HPLC system
-
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to each co-solvent and to deionized water (as a control).
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Record the solubility in mg/mL or µg/mL for each solvent.
-
Protocol 2: Solubility Enhancement via Complexation with HP-β-CD
-
Objective: To evaluate the effect of HP-β-CD concentration on the aqueous solubility of the compound.
-
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vials, shaker, analytical balance, HPLC system
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add an excess amount of the compound to each HP-β-CD solution.
-
Place the vials on a shaker and agitate at room temperature for 48 hours.
-
After reaching equilibrium, centrifuge the samples.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC.
-
Plot the solubility of the compound as a function of HP-β-CD concentration.
-
Visualizations
Caption: Workflow for enhancing the solubility of the target compound.
Caption: Decision tree for solubility enhancement strategy selection.
References
- 1. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. longdom.org [longdom.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
preventing degradation of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in solution
This technical support center provides guidance on preventing the degradation of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Loss of Potency or Unexpected Reaction Products
Possible Cause: Degradation of the aldehyde functional group via oxidation. Aromatic aldehydes are susceptible to auto-oxidation, especially when exposed to air, forming the corresponding carboxylic acid.[1][2][3][4][5][6][7]
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents. Peroxides in older solvents can initiate oxidation.
-
Antioxidant Addition: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%). However, verify that the antioxidant does not interfere with your downstream applications.
-
Temperature Control: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of oxidation.[8]
-
Purity Check: Analyze the purity of your stock solution and any newly prepared solutions using techniques like HPLC or GC to quantify the aldehyde and potential carboxylic acid impurity.
Issue 2: Appearance of a Precipitate in Aqueous Solutions
Possible Cause: While the ether linkage is generally stable, under strong acidic or basic conditions, hydrolysis could potentially occur, although this is less common for aryl ethers. A more likely cause is the low aqueous solubility of the compound or its degradation products.
Troubleshooting Steps:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8), unless your experimental protocol requires otherwise.
-
Solvent System: If working with aqueous buffers, consider the use of a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the chosen co-solvent is compatible with your experimental system.
-
Concentration: Do not exceed the known solubility limit of the compound in your chosen solvent system.
-
Filtration: If a precipitate is observed, it can be removed by filtration. However, it is crucial to identify the precipitate to understand the underlying issue.
Issue 3: Discoloration or Degradation Upon Exposure to Light
Possible Cause: Photodegradation. Aromatic aldehydes can be sensitive to light, particularly UV radiation, which can lead to the formation of colored byproducts or loss of the active compound.[6][9][10]
Troubleshooting Steps:
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
-
Wavelength Consideration: If your experiment involves light, be aware of the absorption spectrum of the compound and avoid wavelengths that may induce degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid (3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzoic acid).[1][2][3][4][5] This is a common degradation route for benzaldehyde derivatives, often initiated by exposure to atmospheric oxygen.[6][7] Other potential, though less likely, pathways under specific conditions could include photodegradation or hydrolysis of the ether linkage under harsh acidic or basic conditions.
Q2: What is the recommended solvent for storing this compound?
A2: For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. For solutions, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable for creating concentrated stock solutions. For working solutions, the choice of solvent will be dictated by the experimental requirements. Always use high-purity, anhydrous solvents and consider deoxygenating them before use.
Q3: How can I monitor the degradation of my solution?
A3: The degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][3][4][11] These methods can separate the parent aldehyde from its potential degradation products, allowing for quantification of the compound's purity over time.
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Yes, you should avoid strong oxidizing agents, as they will readily convert the aldehyde to a carboxylic acid.[12] Strong bases should also be avoided as they can catalyze certain condensation reactions or potentially promote hydrolysis under harsh conditions.[12][13]
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) | Purity after 1 week (%) |
| DMSO (anhydrous) | 99.5 | 99.4 | 99.1 | 98.5 |
| Ethanol (deoxygenated) | 99.5 | 99.0 | 98.2 | 97.0 |
| Acetonitrile | 99.5 | 99.2 | 98.8 | 97.8 |
| PBS (pH 7.4) | 99.5 | 98.5 | 96.0 | 92.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Aliquot the solution into several amber HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of the solution into an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Mandatory Visualizations
Caption: Primary degradation pathway of the target compound.
Caption: Workflow for stability assessment.
Caption: Troubleshooting logic for compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research-advances.org [research-advances.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed method is a variation of the Williamson ether synthesis. This involves the reaction of a 3-(halomethyl)-4-methoxybenzaldehyde (typically the bromide) with 2,6-dimethylphenol in the presence of a suitable base.
Q2: Why is the synthesis of this particular ether challenging?
A2: The primary challenge arises from the steric hindrance of the 2,6-dimethylphenol. The two methyl groups ortho to the hydroxyl group impede the approach of the electrophile, slowing down the desired SN2 reaction and allowing competing side reactions to become more prominent.
Q3: What are the main side reactions to be aware of?
A3: The main side reactions include E2 elimination of the alkyl halide, C-alkylation of the phenoxide, and potential self-condensation or oxidation of the benzaldehyde starting material.[1]
Q4: Are there alternative synthetic strategies if the Williamson ether synthesis fails?
A4: Yes, for sterically hindered ethers, alternative methods such as copper-catalyzed Ullmann-type couplings or the Mitsunobu reaction can be considered. These methods often proceed under different mechanistic pathways that can be less sensitive to steric hindrance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Steric Hindrance: The bulky 2,6-dimethylphenol is preventing the SN2 reaction. 2. Insufficiently strong base: Incomplete deprotonation of 2,6-dimethylphenol. 3. Poor solvent choice: The chosen solvent may not be suitable for SN2 reactions. 4. Decomposition of starting materials. | 1. Increase reaction temperature and time. Consider using a more reactive leaving group on the benzaldehyde derivative (e.g., iodide or tosylate). 2. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1] 4. Ensure the purity of starting materials and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of significant amounts of alkene byproduct | E2 Elimination: The alkoxide is acting as a base and abstracting a proton from the benzylic position of the 3-(halomethyl)-4-methoxybenzaldehyde, leading to elimination. This is a common competing pathway in Williamson ether synthesis, especially with sterically hindered substrates.[1] | 1. Use a less hindered, but still strong, base if possible. 2. Lower the reaction temperature to favor the SN2 pathway, which has a lower activation energy than E2. 3. Use a more nucleophilic, less basic phenoxide if an alternative synthesis is an option. |
| Presence of C-alkylated byproducts | Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, and alkylation can occur at the ortho and para positions of the ring (C-alkylation) in addition to the desired O-alkylation. | 1. The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation. 2. The counter-ion of the base can also play a role. Using a potassium base (e.g., K₂CO₃) sometimes favors O-alkylation over a sodium base. |
| Product is difficult to purify | 1. Similar polarity of starting material and product: The product may have a similar Rf value to the starting materials, making chromatographic separation challenging. 2. Formation of polymeric byproducts: Side reactions can lead to the formation of hard-to-remove polymeric material. | 1. Utilize a different solvent system for column chromatography or consider recrystallization from a suitable solvent mixture. 2. A thorough aqueous workup to remove inorganic salts and water-soluble impurities is crucial. If polymeric material is present, precipitation by adding a non-solvent to a solution of the crude product may be effective. |
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for Williamson ether syntheses involving sterically hindered phenols or benzyl halides, which can serve as a benchmark for the synthesis of this compound.
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylphenol | Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | 75-85 | Hypothetical, based on standard procedures |
| 2,6-Di-tert-butylphenol | Benzyl Bromide | NaH | THF | 65 | 24 | <10 | Illustrates extreme steric hindrance |
| Phenol | 3-Methoxybenzyl Chloride | K₂CO₃ | Acetone | 56 (reflux) | 8 | 92 | General, less hindered example |
| 2-Napthol | Benzyl Bromide | NaOH | Ethanol | 78 (reflux) | 6 | 88 | General, less hindered example |
Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde
Objective: To synthesize the key electrophile for the Williamson ether synthesis.
Materials:
-
3-Methyl-4-methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-methoxybenzaldehyde (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(bromomethyl)-4-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound
Objective: To synthesize the target ether via Williamson ether synthesis.
Materials:
-
3-(Bromomethyl)-4-methoxybenzaldehyde
-
2,6-Dimethylphenol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-dimethylphenol (1.2 equivalents) and anhydrous DMF.
-
Add K₂CO₃ (2.0 equivalents) or NaH (1.2 equivalents, handle with care) in portions.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the synthesis of the target compound.
References
Technical Support Center: Large-Scale Synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Final Williamson Ether Synthesis Step
-
Question: We are experiencing low yields when reacting 3-chloromethyl-4-methoxybenzaldehyde with 2,6-dimethylphenol. What are the likely causes and solutions?
-
Answer: Low yields in this Williamson ether synthesis can stem from several factors, primarily related to the steric hindrance of the 2,6-dimethylphenol and the reactivity of the benzyl chloride.
-
Inadequate Base: The phenoxide of 2,6-dimethylphenol needs to be generated in situ. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.
-
Recommendation: Switch to a stronger base such as potassium carbonate (K₂CO₃) or consider using sodium hydride (NaH) for complete deprotonation. Ensure at least stoichiometric amounts of the base are used.
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures, while side reactions can occur at excessively high temperatures.
-
Recommendation: Optimize the reaction temperature. A good starting point is refluxing in a solvent like acetone or acetonitrile. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.
-
Recommendation: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the phenoxide.
-
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially with secondary alkyl halides, though less likely with a benzylic halide. Another potential side reaction is the self-condensation of the starting materials.
-
Recommendation: To minimize side reactions, ensure the dropwise addition of the alkyl halide to the heated solution of the phenoxide. This keeps the concentration of the electrophile low and favors the desired reaction.
-
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: Our final product is contaminated with unreacted starting materials and other impurities. What are the best methods for purification on a large scale?
-
Answer: Purification of the final product can be challenging due to the similar polarities of the product and some of the byproducts.
-
Unreacted 2,6-dimethylphenol: This can be removed by a basic wash.
-
Recommendation: During the workup, wash the organic layer with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate and dissolve the unreacted phenol into the aqueous layer.
-
-
Unreacted 3-chloromethyl-4-methoxybenzaldehyde: This can be more challenging to remove due to its similar polarity to the product.
-
Recommendation: Consider a purification method based on the aldehyde functional group. One approach is the formation of a bisulfite adduct.[1] The crude product can be treated with an aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct which can be filtered off and then decomposed back to the pure aldehyde by treatment with an acid or base.[1]
-
-
Recrystallization: This is often the most effective method for obtaining a highly pure product on a large scale.
-
Recommendation: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) is often a good starting point.
-
-
Issue 3: Low Yield and Purity of the Intermediate 3-chloromethyl-4-methoxybenzaldehyde
-
Question: The synthesis of our key intermediate, 3-chloromethyl-4-methoxybenzaldehyde, is giving us low yields and purity issues. How can we improve this step?
-
Answer: The chloromethylation of 4-methoxybenzaldehyde is a critical step that requires careful control of reaction conditions.
-
Reaction Conditions: The temperature and reaction time are crucial parameters.
-
Reagent Stoichiometry: The molar ratio of the reactants is important for maximizing the yield.
-
Recommendation: The patent indicates that a molar ratio of 1:1.5 of 4-methoxybenzaldehyde to formaldehyde (from paraform) gives a high yield of 93%.[2]
-
-
Product Isolation and Purification: The product precipitates from the reaction mixture upon cooling.
-
Recommendation: Cool the reaction mixture to -10°C with stirring to maximize precipitation. The crude product can be filtered and then recrystallized from a solvent like hexane to achieve high purity (98% according to the patent).[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and industrially viable approach is a two-step synthesis:
-
Chloromethylation: 4-methoxybenzaldehyde is reacted with a source of formaldehyde (like paraformaldehyde) and hydrochloric acid to produce the intermediate, 3-chloromethyl-4-methoxybenzaldehyde.[2]
-
Williamson Ether Synthesis: The 3-chloromethyl-4-methoxybenzaldehyde is then reacted with 2,6-dimethylphenol in the presence of a base to form the final product. This is a classic Sₙ2 reaction where the phenoxide of 2,6-dimethylphenol acts as the nucleophile.
Q2: What are the critical safety precautions to consider during this synthesis?
A2:
-
Chloromethylation: This reaction involves the use of formaldehyde and hydrochloric acid, which are corrosive and have inhalation toxicity. The intermediate, 3-chloromethyl-4-methoxybenzaldehyde, is a benzylic chloride and should be handled as a potential lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Williamson Ether Synthesis: This step often involves the use of strong bases like sodium hydride, which is highly flammable and reacts violently with water. Solvents like DMF and acetonitrile are flammable and have their own specific handling precautions. Ensure a dry, inert atmosphere (e.g., nitrogen or argon) when working with sodium hydride.
Q3: Can a phase transfer catalyst be used to improve the Williamson ether synthesis step?
A3: Yes, a phase transfer catalyst (PTC) can be beneficial, especially in large-scale reactions. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction rates, milder reaction conditions, and potentially higher yields, especially when dealing with sterically hindered phenols. The use of PTCs in Williamson ether synthesis is a well-established technique.
Q4: What are the expected yields for each step of the synthesis?
A4:
-
Chloromethylation of 4-methoxybenzaldehyde: Based on patent data, yields for this step can be quite high. With optimized conditions, a yield of up to 93% for 3-chloromethyl-4-methoxybenzaldehyde has been reported.[2]
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 3-chloromethyl-4-methoxybenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 4-methoxybenzaldehyde | [2] |
| Reagents | Paraformaldehyde, Hydrochloric Acid (d=1.19 g/cm³) | [2] |
| Molar Ratio (4-methoxybenzaldehyde:paraform) | 1 : 1.5 | [2] |
| Reaction Temperature | 70-75 °C | [2] |
| Reaction Time | 3.5 hours | [2] |
| Cooling Temperature for Precipitation | -10 °C | [2] |
| Yield | 93% | [2] |
| Purity (after recrystallization from hexane) | 98% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-chloromethyl-4-methoxybenzaldehyde [2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), and concentrated hydrochloric acid (90 ml, d = 1.19 g/cm³).
-
Reaction: Heat the mixture with stirring for 3.5 hours at a temperature of 70-75°C.
-
Isolation: After the reaction is complete, cool the mixture to -10°C while continuing to stir.
-
Filtration: Stop stirring and filter the precipitated solid product.
-
Drying: Dry the collected solid in air at room temperature.
-
Purification: Recrystallize the crude product from hexane to obtain pure 3-chloromethyl-4-methoxybenzaldehyde.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,6-dimethylphenol and a suitable solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a base (e.g., potassium carbonate or sodium hydride) to the mixture and stir until the deprotonation is complete. If using sodium hydride, you will observe the evolution of hydrogen gas.
-
Alkyl Halide Addition: Heat the mixture to the desired reaction temperature (e.g., reflux) and slowly add a solution of 3-chloromethyl-4-methoxybenzaldehyde in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture and quench any remaining base (if necessary, e.g., with water or a mild acid). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and a basic solution to remove unreacted phenol. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
References
refining analytical methods for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
Question: I am observing no peak or a very weak peak for my compound of interest during HPLC analysis. What are the possible causes and solutions?
Answer:
Several factors could lead to a missing or weak analyte peak. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Weak or No HPLC Peak
Caption: Troubleshooting logic for a weak or absent HPLC peak.
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Question: My peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?
Answer:
Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or column.
Troubleshooting Peak Shape Issues
Caption: Common causes and solutions for HPLC peak shape problems.
GC-MS Troubleshooting
Question: I am seeing significant peak tailing for my analyte in the GC-MS chromatogram. What could be the cause?
Answer:
Peak tailing in GC-MS is often indicative of active sites within the system.
Potential Causes for Peak Tailing in GC-MS:
-
Contaminated Injector Liner: Active sites in a dirty liner can interact with the analyte.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica.
-
Improper Column Installation: A poor cut on the column end can lead to peak distortion.
Recommended Solutions:
| Issue | Solution |
| Contaminated Liner | Replace the injector liner. |
| Column Degradation | Condition the column or trim a small portion from the inlet side. |
| Improper Installation | Re-install the column, ensuring a clean, square cut. |
Question: My mass spectrum shows poor fragmentation or an incorrect molecular ion. What should I check?
Answer:
Inaccurate mass spectral data can stem from issues with the ion source or mass analyzer.
Troubleshooting Mass Spectrum Integrity
Caption: A logical workflow for troubleshooting mass spectrum issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for analyzing this compound in a complex matrix?
A1: For a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be appropriate. For SPE, a C18 cartridge is a good starting point. For LLE, a solvent like ethyl acetate or dichloromethane can be used.
Q2: Can I use a UV detector for the quantitative analysis of this compound?
A2: Yes, the benzaldehyde moiety contains a chromophore that absorbs in the UV region. A detection wavelength of approximately 254 nm is a good starting point for method development.
Q3: What are the expected mass fragments for this compound in GC-MS with electron ionization (EI)?
A3: While an experimental spectrum is definitive, one might expect fragments corresponding to the loss of the methoxy group, cleavage at the ether linkage, and fragments characteristic of the substituted benzyl and phenoxy rings.
Section 3: Experimental Protocols
HPLC-UV Analysis Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standards to create a calibration curve.
-
Inject the prepared samples.
-
Quantify the analyte by comparing its peak area to the calibration curve.
-
GC-MS Analysis Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in ethyl acetate.
-
Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with ethyl acetate.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Analysis:
-
Inject a solvent blank.
-
Inject the prepared sample.
-
Identify the compound based on its retention time and mass spectrum.
-
Validation & Comparative
validating the biological effects of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Comparative Analysis of Phosphodiesterase 4 (PDE4) Inhibitors: A Guide for Researchers
An Objective Comparison of GEBR-7b, a Selective PDE4D Inhibitor, with Established Alternatives Roflumilast and Crisaborole, Supported by Experimental Data.
This guide provides a comparative overview of the biological effects of GEBR-7b, a selective inhibitor of phosphodiesterase 4D (PDE4D), and two clinically approved PDE4 inhibitors, Roflumilast and Crisaborole. Due to the lack of publicly available biological data on the specific molecule 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, this guide focuses on GEBR-7b, a compound with a structurally related 3-(substituted-oxy)-4-methoxybenzaldehyde scaffold and well-documented PDE4D inhibitory activity.
The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PDE4 inhibitors.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream effects, including the phosphorylation of the cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression. A primary outcome of this pathway is the suppression of pro-inflammatory mediators, making PDE4 an attractive target for the treatment of various inflammatory conditions.
Comparative Biological Activity
The following table summarizes the in vitro potency of GEBR-7b, Roflumilast, and Crisaborole against PDE4 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Compound | Target(s) | IC50 | Reference(s) |
| GEBR-7b | PDE4D | 0.67 µM | [1][2] |
| PDE4A, PDE4B, PDE4C | Low activity | [3] | |
| Roflumilast | PDE4B | 0.84 nM | [4] |
| PDE4D | 0.68 nM | [4] | |
| PDE4A | >1 µM | [4] | |
| PDE4C | >1 µM | [4] | |
| Crisaborole | PDE4 (general) | 0.49 µM | [5] |
| PDE4B2 | 75 nM | [6] |
Key Observations:
-
Roflumilast is a highly potent inhibitor of PDE4B and PDE4D, with IC50 values in the sub-nanomolar range.[4]
-
GEBR-7b demonstrates selectivity for the PDE4D isoform, with an IC50 in the sub-micromolar range.[1][2] It shows significantly less activity against other PDE4 isoforms.[3]
-
Crisaborole is a less potent inhibitor compared to Roflumilast, with IC50 values in the micromolar to nanomolar range, and it does not show significant selectivity among the PDE4 subtypes.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a common method for determining the IC50 of a compound against PDE4 enzymes using fluorescence polarization (FP).
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the presence of active PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent that recognizes the phosphate group of AMP is added, forming a large, slow-tumbling complex that results in high fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[7][8]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer.
-
Perform serial dilutions of the test compound (e.g., GEBR-7b, Roflumilast, Crisaborole) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare the FAM-cAMP substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add 25 µL of assay buffer (blank), 25 µL of the inhibitor dilutions, and 25 µL of assay buffer with vehicle (positive and negative controls).
-
Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control and blank wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of the prepared Binding Agent solution to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Cell-Based Intracellular cAMP Accumulation Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to PDE4 inhibition.
Principle: This assay often uses a competitive immunoassay format. Intracellular cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of intracellular cAMP.[9][10][11]
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293, CHO) in the appropriate medium.
-
Seed the cells into a 96- or 384-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation by other PDEs.
-
Incubate the cells for 30 minutes at 37°C.
-
Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
To stimulate cAMP production, add an adenylyl cyclase activator such as forskolin to all wells (except for the basal control) and incubate for another 30 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Transfer the cell lysate to the detection plate.
-
Add the detection reagents (e.g., HTRF reagents: anti-cAMP antibody and a labeled cAMP tracer) to the wells.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).
-
TNF-α Release Assay in LPS-Stimulated Monocytes
This protocol describes a method to assess the anti-inflammatory effect of PDE4 inhibitors by measuring their ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated monocytes (e.g., THP-1 cells or primary PBMCs).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of monocytes and macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors are expected to suppress this response. The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.[14]
-
-
Assay Procedure:
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[14]
-
Incubate the plate for 18-24 hours at 37°C.
-
-
TNF-α Quantification (ELISA):
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of the inhibitor compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. GEBR-7b, a novel PDE4D selective inhibitor that improves memory in rodents at non-emetic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
- 13. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and its structurally related analogs. The following sections detail the physicochemical properties, biological activities, and structure-activity relationships of these compounds, supported by experimental data from various studies.
Physicochemical Properties of Benzaldehyde Analogs
A molecule's therapeutic potential is fundamentally influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound and a selection of its analogs are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| This compound | C₁₇H₁₈O₃ | 270.32 | N/A | N/A |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.8 | [1] |
| 3-(4-Hydroxy-phenoxy)-benzaldehyde | C₁₃H₁₀O₃ | 214.22 | 2.997 | [2] |
| 3-(4-Methoxy-phenoxy)-benzaldehyde | C₁₄H₁₂O₃ | 228.24 | 3.4 | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | N/A | [3] |
Comparative Biological Activities
Benzaldehyde derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This section compares the performance of the title compound's analogs across several key assays.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of benzaldehyde analogs has been evaluated against various human cancer cell lines, often using the MTT assay to determine the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [4] |
| OVCAR-8 (Ovarian) | 1.15 | [4] | |
| HCT-116 (Colon) | 1.09 | [4] | |
| HL-60 (Leukemia) | 0.36 | [4] | |
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [4] |
| OVCAR-8 (Ovarian) | 1.29 | [4] | |
| HCT-116 (Colon) | 1.17 | [4] | |
| HL-60 (Leukemia) | 0.42 | [4] | |
| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [4] |
| OVCAR-8 (Ovarian) | 1.98 | [4] | |
| HCT-116 (Colon) | 1.76 | [4] | |
| HL-60 (Leukemia) | 0.89 | [4] | |
| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [4] |
| OVCAR-8 (Ovarian) | 3.98 | [4] | |
| HCT-116 (Colon) | 3.12 | [4] | |
| HL-60 (Leukemia) | 1.54 | [4] |
Antimicrobial Activity
Several benzaldehyde derivatives have demonstrated efficacy against various bacterial and fungal strains. The antimicrobial activity is often assessed by measuring the zone of inhibition or determining the minimum inhibitory concentration (MIC).
| Compound/Derivative | Microorganism | Activity | Reference |
| Benzaldehyde Schiff Bases | S. aureus, E. coli, P. aeruginosa, S. typhi, A. flavus, A. niger, C. albicans, C. neoformans | Significant antimicrobial activity | [5][6] |
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | MIC of 200 µg/mL | [3] |
| Benzaldehyde derivatives | S. aureus, MSSA, MRSA, B. subtilis | Weak antibacterial activities | [7] |
Phosphodiesterase 4D (PDE4D) Inhibition
Certain benzaldehyde analogs have been explored as inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders. Inhibition of PDE4D leads to an increase in intracellular cyclic AMP (cAMP) levels.
| Compound | Assay Type | IC50 (nM) | PDE4 Subtype Selectivity | Reference |
| Roflumilast | Fluorescence Polarization | ~0.8 | PDE4B selective over PDE4C | [8] |
| Rolipram | Not Specified | 240 (PDE4D) | - | [8] |
| Cilomilast | Not Specified | 120 | - | [8] |
Structure-Activity Relationship (SAR)
The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzaldehyde ring and any associated phenoxy groups.
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzaldehyde ring are critical for activity. For instance, dihydroxybenzaldehydes generally exhibit potent cytotoxicity.[4] 2-hydroxy-4-methoxybenzaldehyde has been shown to have strong antifungal properties.[3]
-
Halogenation: The introduction of halogen atoms, such as chlorine, can enhance the biological activity of certain derivatives.[4]
-
Phenoxy Moiety: The nature of the substituent on the phenoxy ring can modulate activity. The (2,6-Dimethylphenoxy)methyl group in the title compound is a bulky, lipophilic moiety that likely influences its binding to biological targets.
Below is a conceptual diagram illustrating the key structural components of the analyzed compounds and their potential influence on biological activity.
Caption: Key structural features influencing the biological activity of benzaldehyde analogs.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of the compared compounds.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
The general workflow for an MTT assay is as follows:
Caption: General workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds.[4]
-
Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours.[9]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT to purple formazan crystals.[4][9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: Cell viability is calculated relative to control cells, and the IC50 value is determined.[4]
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is spread evenly onto an agar plate.[10]
-
Wells are created in the agar using a sterile borer.[10]
-
A specific concentration of the test compound is added to each well.[10]
-
The plates are incubated for 24 hours at an appropriate temperature.[10]
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[10]
Broth Dilution Method (for MIC determination):
-
Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well plates.[11]
-
A standardized bacterial or fungal suspension is added to each well.[10]
-
The plates are incubated for 18-24 hours at 37°C.[10]
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]
PDE4D Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE4D activity by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Principle:
-
PDE4D hydrolyzes a fluorescein-labeled cAMP (cAMP-FAM).[12]
-
The resulting free phosphate group binds to a specific phosphate-binding nanoparticle.[12]
-
This binding leads to the formation of a large complex with restricted movement, resulting in a high fluorescence polarization signal.[12]
-
In the presence of a PDE4D inhibitor, the hydrolysis of cAMP-FAM is reduced, leading to a low fluorescence polarization signal.[12]
The general workflow is depicted below:
Caption: Workflow for a PDE4D fluorescence polarization-based inhibition assay.
References
- 1. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmrsti.com [ijmrsti.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Benzaldehyde-Based Enzyme Inhibitors: Evaluating 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and other notable benzaldehyde derivatives that have demonstrated significant enzyme inhibitory activity. While specific experimental data on the enzyme inhibition profile of this compound is not currently available in the public domain, its structural features suggest potential biological activity. This document aims to contextualize its potential by comparing it with functionally related and experimentally validated enzyme inhibitors from the benzaldehyde class.
Introduction to this compound
This compound is a synthetic organic compound, noted in chemical supplier databases as a drug intermediate for the synthesis of various active compounds.[1][2][3] Its chemical structure combines a 4-methoxybenzaldehyde core with a 2,6-dimethylphenoxy moiety, suggesting a potential for interaction with biological targets. Benzaldehyde and its derivatives are a well-established class of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5]
Comparative Analysis with Other Benzaldehyde-Based Enzyme Inhibitors
Given the absence of direct enzyme inhibition data for this compound, this section will focus on the experimentally determined activities of structurally related benzaldehyde derivatives. This comparison will provide a framework for postulating the potential therapeutic applications of the target compound.
Data Presentation: Quantitative Inhibition Data for Benzaldehyde Derivatives
The following table summarizes the enzyme inhibitory activities of several benzaldehyde derivatives against various enzyme targets. This data, gathered from multiple studies, highlights the potential for this class of compounds in drug discovery.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | 0.03 mM (4.3 µg/mL) | Mixed-type | [6] |
| 4-Hydroxybenzaldehyde | Mushroom Tyrosinase | 1.22 mM | - | [7] |
| Compound 3c (a 4-hydroxybenzaldehyde derivative with a dimethoxyl phosphate group) | Mushroom Tyrosinase | 0.059 mM | Non-competitive | [7] |
| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | Aflatoxin B1 Production (Aspergillus flavus) | 0.55 mM | - | [8] |
| Various Benzimidazole-based Benzaldehyde Derivatives | Acetylcholinesterase | 0.050 µM to 25.30 µM | - | [9] |
| Various Benzimidazole-based Benzaldehyde Derivatives | Butyrylcholinesterase | 0.080 µM to 25.80 µM | - | [9] |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL (low activity) | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays cited in the literature for benzaldehyde derivatives.
Mushroom Tyrosinase Inhibition Assay
This assay is commonly used to screen for inhibitors of melanin synthesis, relevant to conditions like hyperpigmentation.
-
Enzyme and Substrate: Mushroom tyrosinase and L-3,4-dihydroxyphenylalanine (L-DOPA) are used as the enzyme and substrate, respectively.[6]
-
Procedure:
-
A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer).
-
The test compound (inhibitor) is dissolved, typically in DMSO, and added to the enzyme solution at various concentrations.
-
The mixture is pre-incubated for a specific period.
-
The reaction is initiated by adding the L-DOPA substrate.
-
The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.[6][7]
-
-
Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or other kinetic models.[6][7]
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is relevant for screening potential drugs for Alzheimer's disease.
-
Enzymes and Substrates: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are the enzymes. Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) serve as substrates.
-
Reagents: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Procedure:
-
The assay is typically conducted in a 96-well microplate.
-
The enzyme solution is mixed with the test compound at different concentrations and pre-incubated.
-
DTNB is added to the mixture.
-
The reaction is started by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
The rate of reaction is calculated, and the percentage of inhibition and IC50 values are determined.[9]
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
Signaling Pathway: Wnt/β-catenin Pathway in Cancer
Vanillin derivatives have been shown to target the Wnt/β-catenin signaling pathway, which is crucial in the progression of some cancers.[11]
Caption: Wnt/β-catenin signaling pathway and potential points of modulation by inhibitors.
Experimental Workflow: General Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a specific enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The reproducibility of protocols for synthesizing sterically hindered ethers is a critical factor for consideration in research and development. Below, we detail two distinct synthetic pathways, outlining their experimental protocols, potential yields, and the challenges associated with each approach.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that the yield for the Williamson ether synthesis with a sterically hindered phenol is an estimate based on typical outcomes for such reactions and may vary significantly.
| Parameter | Protocol A: Williamson Ether Synthesis | Protocol B: Mitsunobu Reaction |
| Starting Material | 4-methoxybenzaldehyde | 4-methoxybenzaldehyde |
| Key Intermediates | 3-(chloromethyl)-4-methoxybenzaldehyde | 3-(hydroxymethyl)-4-methoxybenzaldehyde |
| Overall Steps | 2 | 2 |
| Estimated Overall Yield | 5-20% | 60-80% |
| Purity of Final Product | Moderate to Good (purification challenging) | Good to Excellent |
| Reaction Time (Total) | 24-72 hours | 12-24 hours |
| Key Reagents | Formaldehyde, HCl, Strong Base (e.g., NaH) | NaBH₄, PPh₃, DIAD/DEAD |
| Primary Challenge | Low yield in ether formation due to steric hindrance | Removal of phosphine oxide byproduct |
Experimental Protocols
Protocol A: Chloromethylation Followed by Williamson Ether Synthesis
This protocol follows a two-step sequence: the chloromethylation of 4-methoxybenzaldehyde to form the key benzyl chloride intermediate, followed by a Williamson ether synthesis with 2,6-dimethylphenol.
Step 1: Synthesis of 3-(chloromethyl)-4-methoxybenzaldehyde
-
To a stirred mixture of 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol) in concentrated hydrochloric acid (90 mL), heat the reaction to 70-75°C for 3-4 hours.
-
Cool the reaction mixture to -10°C with continuous stirring.
-
The product will precipitate out of the solution. Filter the solid and wash it with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from hexane to yield 3-(chloromethyl)-4-methoxybenzaldehyde. A yield of approximately 85-93% can be expected.
Step 2: Williamson Ether Synthesis with 2,6-Dimethylphenol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 2,6-dimethylphenol (1.22 g, 10 mmol) to a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous dimethylformamide (DMF, 50 mL).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.
-
Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.85 g, 10 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely require purification by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts. Due to the steric hindrance of 2,6-dimethylphenol, the yield for this step is expected to be low.
Protocol B: Reduction Followed by Mitsunobu Reaction
This alternative route involves the initial reduction of the aldehyde functionality to a benzyl alcohol, followed by a Mitsunobu reaction to form the sterically hindered ether.
Step 1: Synthesis of 3-(hydroxymethyl)-4-methoxybenzaldehyde
-
While there isn't a direct one-step synthesis from 4-methoxybenzaldehyde, a plausible route involves the protection of the aldehyde, ortho-lithiation and subsequent reaction with a formylating agent, followed by deprotection. A more straightforward, analogous procedure starts from a commercially available precursor like 3-formyl-4-hydroxybenzaldehyde, which can be methylated and then reduced. For the purpose of this guide, we will assume the availability of 3-(hydroxymethyl)-4-methoxybenzaldehyde as an intermediate. A general reduction of a substituted benzaldehyde is as follows:
-
Dissolve the substituted benzaldehyde (e.g., 3-formyl-4-methoxybenzaldehyde) (10 mmol) in a suitable solvent like methanol or ethanol (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.4 g, 10.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzyl alcohol.
Step 2: Mitsunobu Reaction with 2,6-Dimethylphenol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(hydroxymethyl)-4-methoxybenzaldehyde (1.68 g, 10 mmol), 2,6-dimethylphenol (1.47 g, 12 mmol), and triphenylphosphine (PPh₃) (3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2.43 g, 12 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. For sterically hindered substrates, applying sonication during the reaction can significantly improve the reaction rate and yield.[1][2][3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as major byproducts. Purification by column chromatography on silica gel is necessary to isolate the pure this compound.
Reproducibility and Comparison of Protocols
Protocol A (Williamson Ether Synthesis): The primary challenge to the reproducibility of this protocol lies in the second step. The Williamson ether synthesis is an S(N)2 reaction, which is highly sensitive to steric hindrance.[4][5] The two methyl groups ortho to the hydroxyl group in 2,6-dimethylphenol create significant steric bulk, hindering the approach of the phenoxide nucleophile to the electrophilic benzylic carbon. This steric clash makes the desired substitution reaction slow and inefficient, leading to low and often variable yields.[6] A significant side reaction is the elimination of HCl from the benzyl chloride, which can be promoted by the basic conditions. Furthermore, C-alkylation of the phenol can occur, where the benzyl group attaches to the aromatic ring of the phenol instead of the oxygen atom. Due to these factors, the purification of the final product can be challenging, and the overall reproducibility is expected to be poor.
Protocol B (Mitsunobu Reaction): The Mitsunobu reaction is generally a more reliable and reproducible method for the synthesis of sterically hindered ethers.[4][6] The reaction proceeds under milder, neutral conditions, which can be advantageous for sensitive substrates. The mechanism involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate, followed by an S(_N)2 displacement by the phenol. While steric hindrance can still affect the reaction rate, the Mitsunobu reaction is often successful where the Williamson ether synthesis fails for hindered systems.[1][2][3] The main drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can sometimes complicate purification. However, with careful chromatography, a pure product can usually be obtained with good to excellent yields. The reproducibility of the Mitsunobu reaction is generally considered to be much higher than the Williamson ether synthesis for this class of compounds.
Mandatory Visualization
Caption: Synthetic pathway for Protocol A.
Caption: Synthetic pathway for Protocol B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wise.fau.edu [wise.fau.edu]
- 3. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a complex benzaldehyde derivative, is essential for quality control, stability studies, and pharmacokinetic analysis in drug development. Due to the absence of publicly available, validated analytical methods specifically for this compound, this guide provides a comprehensive comparison of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document presents a cross-validation framework based on established methods for structurally similar compounds, including 4-methoxybenzaldehyde and other substituted benzaldehydes. The information herein is intended to serve as a practical guide for developing and validating robust analytical methods for the target compound.
Comparative Summary of Analytical Techniques
The selection of an optimal analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic aldehydes, providing a basis for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1][2] |
| Selectivity | Good to Excellent | Excellent to Superior |
| Sensitivity (LOD/LOQ) | Moderate (Typically in the µg/mL to high ng/mL range) | High (Typically in the low ng/mL to pg/mL range)[1] |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 5-10% |
| Sample Throughput | High | Moderate |
| Derivatization | Not usually required | May be required to improve volatility and thermal stability.[1] |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS are presented below. These protocols are based on the analysis of structurally related benzaldehyde derivatives and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds. For the target molecule, a reversed-phase HPLC method with UV detection is a suitable approach.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions (based on 4-methoxybenzaldehyde analysis):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the target compound should be determined. For many benzaldehyde derivatives, this is in the range of 254-280 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of a mass spectrometer. It is well-suited for the analysis of volatile and semi-volatile compounds. The target molecule may require derivatization to enhance its volatility for GC analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
Chromatographic Conditions (General method for aromatic aldehydes):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5-10 minutes. (This program should be optimized for the specific compound).
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock and working solutions of the analyte and sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (if necessary): To improve volatility, the aldehyde functional group can be derivatized. A common method is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The reaction is typically carried out by incubating the sample with a PFBHA solution at a controlled temperature before GC-MS analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods.
Cross-Validation Strategy
A robust cross-validation ensures that different analytical methods provide comparable results. The following diagram outlines a logical approach to cross-validating the developed HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC-UV offers a cost-effective, high-throughput solution for routine quality control, especially for less complex sample matrices. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for the analysis of complex mixtures where definitive identification is crucial. A thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable and accurate results in a drug development and research setting.
References
Benchmarking 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Comparative Analysis Against Established Antifungal Agents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative benchmark of the novel compound, 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, against established antifungal agents. Due to the limited publicly available data on this specific molecule, this analysis is based on a hypothesized antifungal activity, drawing parallels from structurally related benzaldehyde derivatives known to exhibit such properties. The experimental data presented for the target compound is illustrative and intended to guide future research.
Hypothesized Biological Activity: Antifungal Efficacy
Based on the known antifungal and antimicrobial properties of various substituted benzaldehydes, it is hypothesized that this compound may act as an inhibitor of fungal growth. The proposed mechanism of action, similar to other phenolic compounds, could involve the disruption of the fungal cell membrane integrity, potentially through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Comparative Performance Data
The following table summarizes the hypothetical in vitro antifungal activity of this compound against common fungal pathogens, compared to the established antifungal drugs, Fluconazole and Amphotericin B.
| Compound | Organism | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| This compound (Hypothetical Data) | Candida albicans | 16 | 32 |
| Aspergillus fumigatus | 32 | 64 | |
| Cryptococcus neoformans | 8 | 16 | |
| Fluconazole (Established Data) | Candida albicans | 0.5 | 8 |
| Aspergillus fumigatus | >64 | >64 | |
| Cryptococcus neoformans | 4 | 16 | |
| Amphotericin B (Established Data) | Candida albicans | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.5 | 1 | |
| Cryptococcus neoformans | 0.125 | 0.25 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration required to kill 99.9% of the fungal population.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Colonies are collected and suspended in sterile saline (0.85% NaCl).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, resulting in a concentration of approximately 1-5 x 10⁶ CFU/mL.
-
The inoculum is further diluted 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
2. Preparation of Compound Dilutions:
-
The test compound and control drugs are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range of 0.06 to 128 µg/mL.
3. Incubation:
-
100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control (drug-free well).
5. Determination of MFC:
-
100 µL is sub-cultured from each well showing no visible growth onto SDA plates.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is defined as the lowest concentration that results in no fungal growth on the sub-culture plates.
Visualizing Pathways and Workflows
Caption: Experimental workflow for MIC and MFC determination.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Lack of Publicly Available Research Data for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Precludes Comparative Analysis
A comprehensive search for scientific literature detailing in vitro and in vivo studies of the compound 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde has yielded no specific experimental data. The requested comparative guide, intended for researchers, scientists, and drug development professionals, cannot be constructed without publicly available research on this specific molecule.
The initial search aimed to identify studies that could provide quantitative data, detailed experimental protocols, and insights into the compound's signaling pathways. However, the search results did not contain any dedicated studies for "this compound." The retrieved information pertains to structurally related but distinct compounds, such as various isomers of methoxybenzaldehyde and other derivatives. This information is not applicable for a direct comparison of the in vitro and in vivo properties of the specified compound.
To generate the requested high-level comparison, including data tables, methodological details, and pathway diagrams, access to published research with the following elements would be necessary:
-
In Vitro Studies: Data from assays conducted in a controlled environment, such as cell cultures. This could include measurements of cytotoxicity (e.g., IC50 values), enzyme inhibition, receptor binding affinity, or gene expression changes.
-
In Vivo Studies: Data from experiments conducted in living organisms, such as animal models. This would encompass pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy in disease models, and toxicology profiles.
-
Experimental Protocols: Detailed descriptions of the methodologies used in both in vitro and in vivo experiments are crucial for assessing the validity and reproducibility of the findings.
-
Mechanism of Action: Information on the molecular signaling pathways affected by the compound is required to create the specified diagrams.
Without any of this foundational information available in the public domain for this compound, it is not possible to create the requested objective comparison guide. The absence of data suggests that this compound may be a novel chemical entity that has not yet been extensively studied or that the research is not publicly disclosed.
Comparative Analysis of Novel 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde Derivatives: Structural Confirmation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and spectroscopic properties of the novel compound, 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, with a structurally related analogue, 3-benzyloxy-4-methoxybenzaldehyde. The data presented herein is based on established synthetic routes and predictive spectroscopic analysis, offering a foundational dataset for researchers engaged in the synthesis and characterization of new chemical entities.
Structural and Spectroscopic Data Comparison
The structural confirmation of novel compounds relies on a suite of analytical techniques. Here, we compare the predicted spectroscopic data for the title compound with known data for a similar benzaldehyde derivative.
| Spectroscopic Data | This compound (Predicted) | 3-Benzyloxy-4-methoxybenzaldehyde (Reference) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.85 (s, 1H, CHO), ~7.70 (d, J=2.0 Hz, 1H, Ar-H), ~7.50 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), ~7.00 (m, 3H, Ar-H of dimethylphenoxy), ~6.95 (d, J=8.4 Hz, 1H, Ar-H), ~4.90 (s, 2H, O-CH₂), ~3.90 (s, 3H, OCH₃), ~2.25 (s, 6H, Ar-CH₃) | 9.84 (s, 1H, CHO), 7.51 (dd, J=8.3, 1.9 Hz, 1H, Ar-H), 7.45 - 7.30 (m, 6H, Ar-H), 7.01 (d, J=8.3 Hz, 1H, Ar-H), 5.21 (s, 2H, O-CH₂), 3.96 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~191.0 (CHO), ~162.0 (C-OCH₃), ~155.0 (Ar-C-O), ~131.0 (Ar-C), ~130.5 (Ar-C), ~129.0 (Ar-C of dimethylphenoxy), ~128.0 (Ar-C), ~125.0 (Ar-C of dimethylphenoxy), ~124.0 (Ar-C), ~111.0 (Ar-C), ~70.0 (O-CH₂), ~56.0 (OCH₃), ~16.0 (Ar-CH₃) | 191.1 (CHO), 162.7 (C-OCH₃), 153.2 (Ar-C-O), 136.2 (Ar-C), 130.4 (Ar-C), 128.8 (Ar-C), 128.3 (Ar-C), 127.4 (Ar-C), 127.1 (Ar-C), 111.6 (Ar-C), 110.8 (Ar-C), 71.1 (O-CH₂), 56.1 (OCH₃) |
| FT-IR (KBr) ν (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~2840, ~2740 (Aldehyde C-H), ~1690 (C=O), ~1600, ~1500 (Ar C=C), ~1250 (Ar-O-C), ~1140 (Alkyl-O-C) | ~3060 (Ar C-H), ~2930 (Aliphatic C-H), ~2835, ~2730 (Aldehyde C-H), ~1685 (C=O), ~1590, ~1510 (Ar C=C), ~1260 (Ar-O-C), ~1135 (Alkyl-O-C) |
| Mass Spec (ESI-MS) m/z | Calculated for C₁₇H₁₈O₃: 270.1256. Found: [M+H]⁺ 271.1329 | Calculated for C₁₅H₁₄O₃: 242.0943. Found: [M+H]⁺ 243.1016 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis via Williamson Ether Synthesis
The title compound can be synthesized via a Williamson ether synthesis, a reliable method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Materials:
-
3-(Bromomethyl)-4-methoxybenzaldehyde
-
2,6-Dimethylphenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,6-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.1 eq) in acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system (e.g., ethanol/water). Data is collected on a diffractometer with Mo Kα radiation.[4][5] The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualizations
Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Potential Biological Activity: Modulation of Inflammatory Pathways
Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[6][7] A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential NF-κB Pathway Inhibition.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
comparative evaluation of different synthesis routes for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis Routes
The synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is proposed via a Williamson ether synthesis, a robust method for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3][4][5] The key starting materials for this approach are 3-(bromomethyl)-4-methoxybenzaldehyde and 2,6-dimethylphenol. The two routes presented below differ in the choice of base and solvent system, which can significantly impact reaction efficiency, yield, and side-product formation.
Route 1: Synthesis using a strong base in an aprotic polar solvent.
This route employs a strong base, such as sodium hydride (NaH), to ensure complete deprotonation of the sterically hindered 2,6-dimethylphenol. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to facilitate the SN2 reaction.
Route 2: Synthesis under phase-transfer catalysis conditions.
This alternative approach utilizes a milder base, such as potassium carbonate (K2CO3), in a two-phase system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). This method can be more environmentally friendly and may minimize potential side reactions associated with very strong bases.
Data Presentation: A Comparative Overview
The following table summarizes the key hypothetical parameters for the two proposed synthesis routes. Estimated yields are based on analogous Williamson ether synthesis reactions reported in the literature for structurally similar compounds.[6]
| Parameter | Route 1: Strong Base | Route 2: Phase-Transfer Catalysis |
| Starting Materials | 3-(bromomethyl)-4-methoxybenzaldehyde, 2,6-dimethylphenol | 3-(bromomethyl)-4-methoxybenzaldehyde, 2,6-dimethylphenol |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene/Water (biphasic) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Reaction Temperature | Room Temperature to 60 °C | 80-100 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Estimated Yield | 75-85% | 70-80% |
| Potential Advantages | Faster reaction time, high yield due to complete alkoxide formation. | Milder reaction conditions, avoids handling of pyrophoric NaH, potentially fewer side reactions. |
| Potential Disadvantages | Use of hazardous and moisture-sensitive NaH, DMF can be difficult to remove completely. | Longer reaction time, may require higher temperatures, potential for incomplete reaction. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the two proposed synthesis routes.
Route 1: Synthesis using Sodium Hydride in DMF
Materials:
-
3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq)
-
2,6-dimethylphenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylphenol (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Dissolve 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Synthesis using Potassium Carbonate and Phase-Transfer Catalysis
Materials:
-
3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq)
-
2,6-dimethylphenol (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq), 2,6-dimethylphenol (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene and water to the flask to create a biphasic system.
-
Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed Synthesis Route 1 using a strong base.
Caption: Proposed Synthesis Route 2 under phase-transfer conditions.
References
Comparative Analysis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde and Related Analogues: A Structure-Activity Relationship Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, a novel compound with potential pharmacological applications. Due to the limited availability of direct SAR studies on this specific molecule, this guide draws upon comparative data from structurally related analogues to elucidate the contributions of its core components to potential biological activity. We will explore the influence of the 4-methoxybenzaldehyde scaffold, the 3-position phenoxymethyl linker, and the critical 2,6-dimethyl substitutions on the phenoxy ring.
Core Structure and Key Substitutions
The molecule of interest, this compound, can be deconstructed into three key structural motifs that are crucial for its interaction with biological targets:
-
4-Methoxybenzaldehyde Core: This central scaffold is a common feature in many biologically active compounds. The methoxy group at the 4-position and the aldehyde functionality are key determinants of its electronic and binding properties.
-
3-Position Phenoxymethyl Linker: The ether linkage at the 3-position introduces a degree of flexibility and acts as a spacer, connecting the benzaldehyde core to the substituted phenoxy ring.
-
2,6-Dimethylphenoxy Moiety: The dimethyl substitution on the terminal phenoxy ring is a critical feature that significantly influences the molecule's steric profile and its potential interactions within a receptor binding pocket.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR for key structural variations based on available data for analogous compounds.
The 4-Methoxybenzaldehyde Core
The 4-methoxybenzaldehyde moiety is a well-established pharmacophore. The methoxy group is an electron-donating group, which can influence the reactivity of the aldehyde. The aldehyde itself is a reactive functional group capable of forming Schiff bases with amine residues in proteins, potentially leading to covalent interactions with a target.
The 3-Position Phenoxymethyl Substituent
The introduction of a phenoxymethyl group at the 3-position of the benzaldehyde ring significantly increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy substituent. This modification can enhance membrane permeability and access to intracellular targets. The ether linkage provides rotational flexibility, allowing the phenoxy ring to adopt various conformations within a binding site.
A comparative study of 3-(4-hydroxy-phenoxy)-benzaldehyde and its O-methylated analog, 3-(4-methoxy-phenoxy)-benzaldehyde, highlights the importance of the substituent on the phenoxy ring.[1] While direct biological comparisons are limited, the presence of a hydroxyl group versus a methoxy group can dramatically alter hydrogen bonding potential and overall polarity, which in turn affects target affinity and selectivity.[1]
The Impact of 2,6-Dimethyl Substitution
The presence of two methyl groups at the 2 and 6 positions of the phenoxy ring introduces significant steric hindrance. This steric bulk can serve several purposes in rational drug design:
-
Conformational Restriction: The dimethyl groups restrict the rotation around the ether linkage, locking the phenoxy ring into a more defined orientation. This can lead to higher binding affinity if the adopted conformation is complementary to the target's binding site.
-
Enhanced Selectivity: The specific shape conferred by the 2,6-dimethyl groups can promote selective binding to a particular receptor or enzyme isoform, reducing off-target effects. The steric hindrance can prevent binding to other targets that cannot accommodate the bulky substituent.
-
Metabolic Stability: The methyl groups can shield the ether linkage from metabolic degradation by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.
In studies of other classes of compounds, such as 2,6-methano-3-benzazocines, substitutions on the aromatic ring have been shown to be detrimental to binding at certain opioid receptors, indicating the sensitivity of receptor pockets to steric bulk.[2] Conversely, in other instances, bulky N-substituents have been found to occupy previously unexplored hydrophobic pockets, leading to high affinity.[3] This underscores the target-dependent nature of steric effects.
Comparative Data of Structurally Related Compounds
To illustrate the potential impact of these structural modifications, the following table compares this compound with related benzaldehyde derivatives for which some, albeit limited, biological or physicochemical data is available.
| Compound Name | Structure | Key Structural Features | Postulated SAR Implications |
| This compound | 4-Methoxybenzaldehyde core, 3-phenoxymethyl linker, 2,6-dimethylphenoxy group | The 2,6-dimethyl groups likely enforce a specific conformation and provide steric bulk that could enhance selectivity and metabolic stability. | |
| 3-(4-Methoxy-phenoxy)-benzaldehyde | 4-Methoxybenzaldehyde core, 3-phenoxy linker, unsubstituted phenoxy group | Lacks the steric hindrance of the dimethyl groups, allowing for greater conformational flexibility. May exhibit different selectivity and metabolic profiles.[1] | |
| 3-(4-Hydroxy-phenoxy)-benzaldehyde | 4-Hydroxybenzaldehyde core, 3-phenoxy linker, 4-hydroxyphenoxy group | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to different binding interactions compared to a methoxy group.[1] |
Postulated Signaling Pathway and Experimental Workflow
Based on the structural features of this compound, it is plausible that it could modulate intracellular signaling pathways commonly targeted in drug discovery, such as kinase cascades or pathways regulated by nuclear receptors. A hypothetical signaling pathway and a general experimental workflow for its evaluation are presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Identification and Classification
Based on guidelines from the Environmental Protection Agency (EPA), this compound may exhibit characteristics of toxicity.[1] Similar aromatic aldehydes are known to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is imperative to manage this compound as regulated chemical waste.
Key Hazard Considerations:
| Hazard Characteristic | Potential Classification | Justification |
| Toxicity | Likely | Aromatic aldehydes and phenolic ethers can be toxic.[1] |
| Ignitability | Unlikely, but possible | Check SDS of similar compounds for flashpoint. Generally not highly flammable. |
| Corrosivity | Unlikely | The compound is not expected to be strongly acidic or basic. |
| Reactivity | Unlikely | Not expected to be reactive with water or other common lab chemicals. |
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn to minimize exposure.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat and closed-toe shoes are mandatory.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[5][6]
-
Solid Waste : Collect unused or expired this compound in a designated, leak-proof, and chemically compatible container.[7] This also includes any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spill cleanup.
-
Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled container for organic solvent waste. Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
Empty Containers : The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[7][9] After rinsing, the label on the empty container should be defaced or removed before disposal as non-hazardous waste.[7][9]
Packaging and Labeling
All waste containers must be correctly packaged and labeled to ensure safe handling and disposal.
-
Container : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[5][10] Do not use abbreviations or chemical formulas.
Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12][13]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store the waste container in secondary containment to prevent spills.[7]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[11]
Disposal Method
Chemical waste such as this compound must be disposed of through an approved hazardous waste disposal facility.[14]
-
Do not dispose of this chemical down the drain or in the regular trash.[5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5][11]
-
Provide the EHS office with a completed hazardous waste disposal form, detailing the contents of the waste container.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don PPE : Wear appropriate personal protective equipment before attempting to clean the spill.
-
Containment : Prevent the spill from spreading.
-
Cleanup : For a solid spill, carefully sweep the material and place it in the hazardous waste container. For a liquid spill, use an inert absorbent material, and then place the contaminated absorbent into the hazardous waste container.
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. echemi.com [echemi.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde. The following guidance is based on the safety profiles of structurally similar aromatic aldehydes and general laboratory safety principles. Researchers should always conduct a thorough risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling aromatic aldehydes. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1] |
| Skin Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[1] Disposable nitrile gloves provide good short-term protection against a range of chemicals.[1] For extended contact, consult the glove manufacturer's chemical resistance guide.[1] Wear long pants and closed-toe shoes to cover the entire foot.[1] |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If engineering controls are insufficient, a respirator may be required; consult your institution's Environmental Health and Safety (EHS) department for guidance.[1][4] |
Safe Handling and Disposal Protocol
A systematic approach to handling and disposal is essential for laboratory safety. The following protocol provides a step-by-step guide.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is available and functioning correctly.[2] Keep all necessary materials and equipment within the fume hood to contain any potential spills or vapors.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If the compound is a liquid, use a calibrated pipette or syringe.
-
-
Running the Reaction:
-
Decontamination:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.
-
Triple rinse all glassware that came into contact with the chemical.
-
Disposal Plan:
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, properly labeled "Organic Liquid" waste container.[2]
-
Solid Waste: Place any solid waste, such as contaminated filter paper or gloves, in a separate, clearly labeled "Solid Chemical Waste" container.[6]
-
Do not mix halogenated and non-halogenated waste streams unless specifically instructed to do so by your institution's EHS guidelines.[2]
-
-
Waste Labeling and Storage:
-
Label all waste containers with the full chemical names of the contents.[7]
-
Store waste containers in a designated, well-ventilated secondary containment area within the laboratory.
-
-
Waste Disposal:
-
Never dispose of organic chemicals down the drain.[2]
-
Follow your institution's specific procedures for chemical waste pickup and disposal through the Environmental Health and Safety department.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these safety protocols, researchers can minimize risks and maintain a safe working environment when handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
